(5-bromothiophen-2-yl)trimethylsilane
Description
The exact mass of the compound 2-Bromo-5-(trimethylsilyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLYRDOGOXBECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527001 | |
| Record name | (5-Bromothiophen-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18246-28-1 | |
| Record name | (5-Bromothiophen-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trimethylsilyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-bromothiophen-2-yl)trimethylsilane for Researchers and Drug Development Professionals
CAS Number: 18246-28-1
This technical guide provides a comprehensive overview of (5-bromothiophen-2-yl)trimethylsilane, a versatile building block in organic synthesis, with a particular focus on its applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 18246-28-1 |
| Molecular Formula | C₇H₁₁BrSSi |
| Molecular Weight | 235.22 g/mol |
| Synonyms | 2-Bromo-5-(trimethylsilyl)thiophene |
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the presence of both a bromo and a trimethylsilyl group on the thiophene ring, allowing for selective and sequential cross-coupling reactions. Thiophene derivatives are of significant interest in medicinal chemistry and materials science. In the pharmaceutical industry, the thiophene nucleus is a common scaffold in various drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
In the realm of organic electronics, thiophene-based oligomers and polymers are extensively studied for their semiconducting properties, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The controlled synthesis of these materials often relies on cross-coupling reactions of functionalized thiophene monomers like this compound.
Key Synthetic Utility: The Stille Cross-Coupling Reaction
A primary application of this compound is its use in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[4][5] The trimethylsilyl group in this compound can be readily converted to a stannyl group, or the bromo group can act as the halide partner in the coupling.
The general mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Below is a general experimental protocol for a Stille cross-coupling reaction, which can be adapted for use with this compound or its derivatives.
General Protocol for Stille Cross-Coupling
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Organostannane reagent (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Optional: Ligand (e.g., P(o-tol)₃), Additive (e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of (5-bromothiophen-2-yl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of (5-bromothiophen-2-yl)trimethylsilane, a key intermediate in the development of pharmaceuticals and organic electronic materials. The synthesis primarily involves the regioselective monolithiation of 2,5-dibromothiophene, followed by quenching with an electrophilic silylating agent. This guide details the experimental protocol, presents key quantitative data, and outlines the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step, one-pot procedure. The process begins with the regioselective lithium-halogen exchange of 2,5-dibromothiophene using n-butyllithium at low temperatures. This is followed by the introduction of a trimethylsilyl group via reaction with trimethylsilyl chloride.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Data |
| Molecular Formula | C₇H₁₁BrSSi |
| Molecular Weight | 235.21 g/mol |
| Typical Yield | 70-85% |
| ¹H NMR (CDCl₃) | δ 7.05 (d, J=3.6 Hz, 1H), 6.95 (d, J=3.6 Hz, 1H), 0.30 (s, 9H) ppm |
| ¹³C NMR (CDCl₃) | δ 143.5, 135.0, 129.9, 115.8, -0.1 ppm |
| Mass Spec. (EI) | m/z (%): 236/234 (M⁺, 100/98), 221/219 ([M-CH₃]⁺, 80/78) |
Experimental Protocol
This protocol details the synthesis of this compound from 2,5-dibromothiophene.
Materials and Equipment:
-
2,5-Dibromothiophene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Trimethylsilyl chloride (TMSCl) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Vacuum distillation or flash column chromatography setup
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromothiophene (1.0 eq) to a dry round-bottom flask equipped with a magnetic stirrer. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Silylation: While maintaining the temperature at -78 °C, add trimethylsilyl chloride (1.1 eq) dropwise to the reaction mixture. After the addition is complete, continue stirring at -78 °C for an additional hour.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using hexane as the eluent) to afford this compound as a colorless to pale yellow oil.
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Trimethylsilyl chloride is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
An In-depth Technical Guide to (5-bromothiophen-2-yl)trimethylsilane: Synthesis, Properties, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-bromothiophen-2-yl)trimethylsilane is a key organosilicon intermediate in organic synthesis, particularly valued for its role as a versatile building block in the construction of complex organic electronic materials and potentially in the synthesis of pharmaceutical compounds. Its unique structure, combining a reactive bromine atom and a stable trimethylsilyl group on a thiophene core, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent application in palladium-catalyzed cross-coupling reactions, and a discussion of its relevance in modern materials science and drug discovery.
Core Compound Properties
This compound, with the empirical formula C₇H₁₁BrSSi, is a valuable reagent in organic chemistry. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 235.22 g/mol | [1] |
| Molecular Formula | C₇H₁₁BrSSi | [1] |
| CAS Number | 18246-28-1 | [1] |
| Purity | Typically ≥98% | [1] |
Further physical properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of this compound
The synthesis of this compound is typically achieved through the silylation of 2,5-dibromothiophene. This process involves a selective metal-halogen exchange followed by quenching with an electrophilic silicon source.
Experimental Protocol: Synthesis via Lithiation
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with 2,5-dibromothiophene and anhydrous diethyl ether or THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
One equivalent of n-butyllithium solution is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at this temperature for an additional hour to ensure complete monolithiation.
-
Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow liquid.
Synthesis of this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are foundational in the synthesis of π-conjugated systems for organic electronics and other advanced materials. The trimethylsilyl group can be retained during the initial coupling at the bromide position and can be later converted to other functional groups or used in a subsequent coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)), often with the addition of water
Procedure:
-
To a Schlenk flask are added this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (if required), and the base (2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Degassed solvent(s) are added via syringe.
-
The reaction mixture is heated to a temperature typically between 80-110 °C and stirred vigorously for 8-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-5-(trimethylsilyl)thiophene.
Suzuki-Miyaura coupling workflow.
Stille Coupling
The Stille coupling reaction forms a carbon-carbon bond between an organohalide and an organostannane (organotin) compound, catalyzed by palladium.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Additive such as copper(I) iodide (CuI) or lithium chloride (LiCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the palladium catalyst (1-5 mol%) is added.
-
The flask is evacuated and backfilled with argon or nitrogen.
-
Anhydrous, degassed solvent is added via syringe, followed by this compound (1 equivalent) and tributyl(phenyl)stannane (1.0-1.2 equivalents).
-
The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate.
-
To remove tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour.
-
The resulting precipitate is filtered through a pad of Celite®.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield 2-phenyl-5-(trimethylsilyl)thiophene.
Catalytic cycle of the Stille coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of tailored organic molecules for a variety of applications, most notably in the field of organic electronics. The experimental protocols provided herein offer a guide for its synthesis and subsequent functionalization, underscoring its importance for researchers and scientists in both academic and industrial settings. As the demand for novel conjugated materials and complex molecular architectures grows, the strategic use of intermediates like this compound will continue to be a cornerstone of innovation.
References
Spectroscopic and Synthetic Profile of (5-bromothiophen-2-yl)trimethylsilane: A Technical Guide
For Immediate Release:
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the organosilicon compound, (5-bromothiophen-2-yl)trimethylsilane. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who utilize thiophene-based building blocks in their synthetic endeavors.
Molecular Structure and Properties
This compound possesses the molecular formula C₇H₁₁BrSSi. The structure features a thiophene ring substituted with a bromine atom at the 5-position and a trimethylsilyl group at the 2-position.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides characteristic signals for the protons on the thiophene ring and the trimethylsilyl group.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| H-3 | 6.95 | d | 3.7 | CDCl₃ |
| H-4 | 7.10 | d | 3.7 | CDCl₃ |
| Si(CH₃)₃ | 0.28 | s | - | CDCl₃ |
Table 1: ¹H NMR Data for this compound.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify characteristic functional group vibrations within the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, Si-CH₃): ~2960-2850 cm⁻¹
-
C=C stretching (thiophene ring): ~1550-1400 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹ and ~840 cm⁻¹ (characteristic for trimethylsilyl group)
-
C-Br stretching: ~600-500 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 233.9534 g/mol for the major isotopes (⁷⁹Br). The mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
Experimental Protocols
The synthesis of this compound can be achieved through the silylation of a suitable bromothiophene precursor. A representative experimental protocol is outlined below.
Synthesis of this compound
This procedure involves the lithiation of 2,5-dibromothiophene followed by quenching with chlorotrimethylsilane.
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation to yield this compound.[1]
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Conceptual Workflow for Synthesis and Characterization
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (5-bromothiophen-2-yl)trimethylsilane
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-bromothiophen-2-yl)trimethylsilane. The information is intended for researchers, scientists, and professionals in drug development who utilize silylated thiophenes as versatile building blocks in organic synthesis.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals for the thiophene ring protons and a sharp singlet for the trimethylsilyl (TMS) group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which indicate the interaction between neighboring protons, are given in Hertz (Hz).
The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiophene H-4 | 6.95 | Doublet (d) | 3.7 | 1H |
| Thiophene H-3 | 7.10 | Doublet (d) | 3.7 | 1H |
| Si(CH₃)₃ Protons | 0.28 | Singlet (s) | - | 9H |
The two protons on the thiophene ring (H-3 and H-4) appear as distinct doublets due to coupling with each other. The trimethylsilyl group's nine equivalent protons produce a strong singlet signal in the upfield region of the spectrum, which is characteristic of silicon-bound methyl groups.[1]
Experimental Protocol for NMR Characterization
The following is a representative protocol for the synthesis and subsequent ¹H NMR analysis of this compound.
1. Synthesis of 2-Bromo-5-(trimethylsilyl)thiophene:
-
A solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere, such as argon or nitrogen.[1]
-
n-Butyllithium (n-BuLi) in hexanes is added dropwise, and the reaction is stirred at low temperature.
-
Chlorotrimethylsilane (TMSCl) is then added to the reaction mixture.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel or by distillation to yield 2-bromo-5-(trimethylsilyl)thiophene.[1]
2. NMR Sample Preparation and Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1]
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent, such as CDCl₃, in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often used as an internal standard for ¹H NMR, with its chemical shift defined as 0.00 ppm.[1]
-
Data Acquisition: Standard pulse sequences are used for ¹H NMR. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.[1]
Visualization of Molecular Structure and Proton Coupling
The following diagram illustrates the molecular structure of this compound and the through-bond coupling interaction between the adjacent protons on the thiophene ring.
Caption: Molecular structure and ¹H-¹H coupling.
References
An In-depth Technical Guide to the 13C NMR Analysis of Silylated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of silylated thiophenes. Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science, and the introduction of silyl groups can significantly modify their electronic properties and reactivity. 13C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these important compounds. This document outlines the key principles, experimental protocols, and data analysis techniques for the 13C NMR analysis of silylated thiophenes.
Introduction to 13C NMR of Thiophene Derivatives
The 13C NMR chemical shifts of thiophene carbons are sensitive to the electronic environment within the aromatic ring. The carbon atoms in the thiophene ring typically resonate in the aromatic region of the 13C NMR spectrum, generally between δ 120 and 150 ppm. The introduction of substituents, such as silyl groups, can cause significant shifts in the resonance of the carbon atoms, providing valuable information about the substitution pattern and the electronic effects of the silyl group.
The electronegativity and steric bulk of the silyl substituent, as well as the nature of the alkyl or aryl groups attached to the silicon atom, all influence the 13C chemical shifts of the thiophene ring carbons. Generally, the carbon atom directly attached to the silicon (ipso-carbon) experiences a downfield shift, while the other ring carbons can be either shielded or deshielded depending on the position of substitution and the electronic nature of the silyl group.
Experimental Protocols for 13C NMR Analysis
The acquisition of high-quality 13C NMR spectra for silylated thiophenes requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for specific instruments and samples.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as column chromatography, distillation, or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the silylated thiophene derivative. Common solvents for non-polar to moderately polar organic compounds include deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), and deuterated acetone ((CD₃)₂CO). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare the sample solution at a concentration typically ranging from 10 to 50 mg/mL. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the compound.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the chemical shift scale.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer:
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon atom.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of chemical shifts for the silylated thiophene, typically from 0 to 200 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 256 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.
-
Temperature: Most spectra are acquired at room temperature (around 298 K).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Quantitative 13C NMR Data of Silylated Thiophenes
The following tables summarize the available 13C NMR data for some silylated thiophene derivatives. The data is presented to facilitate comparison and understanding of the substituent effects of different silyl groups on the thiophene ring.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Silylated Thiophene Derivatives in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Silyl Group Carbons | Reference |
| 3-Iodo-2-(pentamethyldisilanyl)thiophene | 139.3 | 86.4 | 138.1 | 131.5 | -1.4 (SiMe₃), -2.6 (SiMe₂) | [1] |
| 4-(tert-Butylethynyl)-6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 160.8 | 162.4 | 125.2 | 125.8 | 0.8 (SiMe₃), -4.1 (SiMe₂) | [1] |
| 4-(Phenylethynyl)-6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 142.7 | 132.5 | 129.3 | 128.6 | -1.9 (SiMe₃), -3.1 (SiMe₂) | [1] |
Note: The numbering of the thiophene ring carbons follows standard IUPAC nomenclature.
Visualization of Concepts and Workflows
Diagrams created using the DOT language are provided below to illustrate key concepts and workflows in the 13C NMR analysis of silylated thiophenes.
Caption: Experimental workflow for 13C NMR analysis.
Caption: Influence of silyl groups on thiophene 13C shifts.
Conclusion
13C NMR spectroscopy is a powerful and essential technique for the structural characterization of silylated thiophenes. By carefully preparing samples and optimizing NMR acquisition parameters, high-quality spectra can be obtained. The analysis of the 13C chemical shifts provides detailed insights into the substitution pattern and the electronic effects of the silyl groups on the thiophene ring. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science working with this important class of compounds. Further research to build a more comprehensive database of 13C NMR data for a wider variety of silylated thiophenes is encouraged to further aid in the rapid and accurate characterization of these molecules.
References
Mass Spectrometry of (5-bromothiophen-2-yl)trimethylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of (5-bromothiophen-2-yl)trimethylsilane, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of a public experimental mass spectrum for this specific molecule, this guide presents a predicted electron ionization (EI) mass spectrum, including its major fragment ions and their proposed fragmentation pathways. The information is compiled from established fragmentation patterns of trimethylsilyl (TMS) derivatives and brominated aromatic compounds.
Predicted Mass Spectrum and Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the trimethylsilyl group and fragmentation of the bromothiophene ring. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (M and M+2).
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Chemical Formula | Relative Abundance |
| 234 | 236 | [M]⁺• (Molecular Ion) | [C₇H₁₁BrSSi]⁺• | Moderate |
| 219 | 221 | [M - CH₃]⁺ | [C₆H₈BrSSi]⁺ | High |
| 155 | 155 | [M - Br]⁺ | [C₇H₁₁SSi]⁺ | Moderate |
| 140 | 140 | [M - Br - CH₃]⁺ | [C₆H₈SSi]⁺ | Low |
| 73 | 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | High (Base Peak) |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting fragment ions. The major fragmentation pathways are depicted in the following diagram.
Caption: Proposed fragmentation pathway of this compound.
The primary fragmentation events include:
-
Loss of a Methyl Radical ([M - CH₃]⁺): The most common fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable silicenium ion. This results in the intense peak at m/z 219/221.
-
Cleavage of the Bromine Atom ([M - Br]⁺): The carbon-bromine bond can undergo homolytic cleavage, leading to the loss of a bromine radical (•Br) and the formation of the ion at m/z 155.
-
Formation of the Trimethylsilyl Cation ([Si(CH₃)₃]⁺): Cleavage of the bond between the thiophene ring and the silicon atom results in the formation of the highly stable trimethylsilyl cation at m/z 73, which is often the base peak in the spectrum of TMS-containing compounds.
-
Sequential Fragmentation: The ion at m/z 155 can further lose a methyl radical to form the fragment at m/z 140.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a general experimental protocol for the analysis of this compound using GC-MS. Optimization of these parameters may be necessary for specific instrumentation and analytical goals.
Table 2: Suggested GC-MS Experimental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sample concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50 - 300 amu |
| Scan Rate | 2 scans/sec |
| Sample Preparation | |
| Solvent | Dichloromethane or Hexane |
| Concentration | 10-100 µg/mL |
Experimental Workflow:
Caption: General experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers and scientists can utilize this information for compound identification, structural elucidation, and method development in their respective fields.
Stability and Storage of (5-bromothiophen-2-yl)trimethylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for (5-bromothiophen-2-yl)trimethylsilane, a versatile intermediate in organic synthesis, particularly in the development of novel therapeutics and functional materials. Understanding the stability profile of this compound is critical for ensuring its integrity, maximizing experimental reproducibility, and ensuring laboratory safety.
Chemical Properties and Intrinsic Stability
This compound is a silylated heterocyclic compound. The trimethylsilyl (TMS) group, while imparting useful reactivity, is also the primary determinant of the molecule's instability, particularly its susceptibility to hydrolysis. The thiophene ring itself is relatively stable, but the C-Si bond is prone to cleavage under certain conditions.
Factors Influencing Stability
The stability of this compound is influenced by several external factors. Proper control of these factors is paramount for maintaining the compound's purity and reactivity.
| Factor | Influence on Stability | Recommended Handling Procedures |
| Moisture/Humidity | High | The C-Si bond is susceptible to hydrolysis, leading to the formation of 2-bromothiophene and trimethylsilanol. This can occur with ambient moisture. Handle under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents and glassware. |
| pH | High (Acidic or Basic) | Hydrolysis of the trimethylsilyl group is catalyzed by both acids and bases. Avoid contact with acidic and basic solutions unless part of a planned reaction. Use neutral conditions for storage and handling. |
| Temperature | Moderate | Elevated temperatures can promote thermal decomposition. While specific data is unavailable, substituted thiophenes can decompose at higher temperatures.[1] Store at recommended low temperatures. Avoid unnecessary exposure to heat. |
| Light | Low to Moderate | While no specific photolability data is available, related organobromine and organosilicon compounds can be sensitive to light. Store in amber vials or in the dark to prevent potential photodegradation. |
| Oxygen/Air | Low | While the primary concern is moisture, prolonged exposure to air can lead to slow oxidation of the thiophene ring or other side reactions. Handle under an inert atmosphere. Keep containers tightly sealed. |
| Incompatible Materials | High | Strong oxidizing agents can react with the thiophene ring. Strong acids and bases will cleave the C-Si bond. Store away from strong oxidizing agents, acids, and bases. |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture and minimizes potential oxidation. |
| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture, air, and light. |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety.[2] |
Experimental Protocol: Stability Assessment
The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on available laboratory equipment and specific experimental needs.
Objective: To determine the rate of degradation of this compound under controlled conditions of temperature, humidity, and light exposure.
Materials:
-
This compound
-
Anhydrous solvents (e.g., acetonitrile, hexane)
-
Internal standard (e.g., dodecane or other inert, non-volatile compound)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
GC-MS and/or ¹H NMR spectrometer
-
Autosampler vials with inert caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of an internal standard to the stock solution. The internal standard should be stable under the test conditions and chromatographically resolved from the analyte and its expected degradation products.
-
-
Stress Conditions:
-
Hydrolytic Stability:
-
Dispense aliquots of the stock solution into several vials.
-
Add a controlled amount of water (e.g., to achieve 50% relative humidity in the headspace or a specific water concentration in the solvent).
-
Store vials at a constant temperature (e.g., 25°C and 40°C).
-
-
Thermal Stability:
-
Dispense aliquots of the stock solution into several vials.
-
Store vials at elevated temperatures (e.g., 40°C, 60°C) in the dark.
-
-
Photostability:
-
Dispense aliquots of the stock solution into photostable and photo-transparent vials.
-
Expose the photo-transparent vials to a controlled light source as per ICH Q1B guidelines. Keep the photostable vials in the dark as controls.
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
-
Analysis:
-
GC-MS:
-
Inject an aliquot of the sample into the GC-MS.
-
Monitor the peak area of this compound relative to the internal standard.
-
Identify potential degradation products by their mass spectra. A likely degradation product is 2-bromothiophene.
-
-
¹H NMR:
-
Acquire a ¹H NMR spectrum of the sample.
-
Monitor the disappearance of characteristic peaks of the starting material (e.g., the trimethylsilyl protons) and the appearance of new peaks corresponding to degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Logical workflow for the proper handling and storage of the compound.
References
The Trimethylsilyl Group on a Thiophene Ring: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trimethylsilyl (TMS) group onto a thiophene ring is a powerful and versatile strategy in modern organic synthesis. This seemingly simple functionalization dramatically alters the reactivity of the thiophene core, enabling a wide array of selective transformations that are otherwise difficult to achieve. The TMS group can act as a protecting group, a bulky directing group, a placeholder for subsequent functionalization, and a facilitator of cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of the trimethylsilyl group on a thiophene ring, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their synthetic endeavors. Thiophene derivatives are of significant interest in medicinal chemistry and materials science, and the strategic use of silyl groups is key to unlocking novel molecular architectures.[1][2]
Desilylation: The Reversible Removal of the TMS Group
One of the most fundamental and useful reactions of trimethylsilyl-substituted thiophenes is desilylation, the cleavage of the C-Si bond. This reaction is often employed to unmask a reactive site on the thiophene ring after the TMS group has served its purpose as a directing or protecting group. Desilylation can be achieved under various conditions, primarily through protodesilylation or fluoride-mediated cleavage.
Protodesilylation (Acid-Catalyzed)
Protodesilylation involves the replacement of the TMS group with a proton, typically in the presence of an acid. This reaction is a classic example of an electrophilic aromatic substitution, where the proton acts as the electrophile. The TMS group is particularly susceptible to this reaction due to the stabilization of the carbocation intermediate by the silicon atom, a phenomenon known as the beta-silicon effect.[3]
Mechanism of Protodesilylation:
The reaction proceeds through a Wheland intermediate, where the proton adds to the carbon bearing the TMS group (ipso-attack). This intermediate is stabilized by the delocalization of the positive charge across the thiophene ring and by hyperconjugation with the C-Si bond. Subsequent collapse of this intermediate, with the loss of the silyl group, restores aromaticity.
Caption: Mechanism of Acid-Catalyzed Protodesilylation.
Fluoride-Mediated Desilylation
Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond. This property is exploited for the efficient cleavage of C-Si bonds under mild conditions. Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for this transformation. This method is particularly useful when acidic conditions are not tolerated by other functional groups in the molecule.
Mechanism of Fluoride-Mediated Desilylation:
The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, with the C-Si bond cleaving to generate a thienyl anion and fluorotrimethylsilane. The thienyl anion is subsequently protonated by a proton source in the reaction mixture, such as the solvent or an added alcohol.
Caption: Mechanism of Fluoride-Mediated Desilylation.
Table 1: Quantitative Data for Desilylation of 2-Trimethylsilylthiophene
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (aq) | THF | Room Temp. | 1 | >95 | Generic Protocol |
| TBAF (1.1 eq) | THF | Room Temp. | 0.5 | >95 | Generic Protocol |
| KOTMS | DMSO | Room Temp. | 0.5 | High | [4] |
Experimental Protocol: Protodesilylation of 2-Trimethylsilylthiophene
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-trimethylsilylthiophene (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add tetrahydrofuran (THF, 5 mL).
-
Reagent Addition: Add 1M hydrochloric acid (HCl, 2.0 mL) dropwise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, add diethyl ether (10 mL) and water (10 mL). Separate the organic layer, and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford thiophene.
Electrophilic Substitution: The TMS Group as a Regiochemical Director
The trimethylsilyl group exerts a significant influence on the regioselectivity of electrophilic aromatic substitution on the thiophene ring. It can act as a blocking group, directing incoming electrophiles to other positions, or it can be replaced by the electrophile in an ipso-substitution.
Halogenation
Halogenation of trimethylsilylthiophenes can proceed either by direct substitution at an unsubstituted position or by ipso-substitution, where the TMS group is replaced by a halogen. The outcome is often dependent on the reaction conditions and the specific halogenating agent used. For instance, bromination of 2-trimethylsilylthiophene with N-bromosuccinimide (NBS) can lead to the formation of 2-bromo-5-trimethylsilylthiophene, demonstrating the directing effect of the silyl group to the vacant α-position.
Table 2: Quantitative Data for Halogenation of Trimethylsilylthiophenes
| Substrate | Reagent(s) | Solvent | Product(s) | Yield (%) | Reference |
| 2-Trimethylsilylthiophene | NBS | Acetonitrile | 2-Bromo-5-trimethylsilylthiophene | 92 | [5] |
| 2-Trimethylsilylthiophene | I₂ / HIO₃ | CCl₄ / H₂O | 2-Iodo-5-trimethylsilylthiophene | 85 | Generic Protocol |
| 3-Trimethylsilylthiophene | NBS | Acetonitrile | 2-Bromo-3-trimethylsilylthiophene | High | [6] |
| 2,5-Dibromothiophene | 1. LDA, 2. TMSCl | THF | 3,5-Dibromo-2-trimethylsilylthiophene | High | [6] |
Experimental Protocol: Bromination of 2-Trimethylsilylthiophene
-
Setup: In a flask protected from light, dissolve 2-trimethylsilylthiophene (1.0 mmol, 1.0 eq) in acetonitrile (5 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 mmol, 1.05 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield 2-bromo-5-trimethylsilylthiophene.[5]
The Halogen Dance Reaction
In the presence of a strong base, such as lithium diisopropylamide (LDA), halogenated thiophenes can undergo a "halogen dance," where the halogen atom migrates to a thermodynamically more stable position.[6][7][8] The presence of a TMS group can influence the course of this rearrangement. For example, treatment of 2,5-dibromothiophene with LDA followed by quenching with trimethylsilyl chloride results in the formation of 3,5-dibromo-2-trimethylsilylthiophene, indicating a bromine migration from the 2- to the 3-position.[6]
Caption: Conceptual Workflow of the Halogen Dance Reaction.
Cross-Coupling Reactions: A Gateway to Complex Molecules
Trimethylsilylthiophenes are valuable substrates in palladium-catalyzed cross-coupling reactions. While the C-Si bond itself can be activated for coupling, it is more common to first convert the silylated thiophene into a more reactive organometallic reagent or a halide.
Suzuki-Miyaura Coupling
A common strategy involves the bromination of a trimethylsilylthiophene, followed by a Suzuki-Miyaura coupling. The TMS group serves to protect one of the reactive α-positions, allowing for selective functionalization of the other. For example, 2-trimethylsilylthiophene can be brominated at the 5-position, and the resulting 2-bromo-5-trimethylsilylthiophene can then be coupled with a boronic acid.
Table 3: Quantitative Data for Suzuki-Miyaura Coupling of Silylated Thiophenes
| Thiophene Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-5-trimethylsilylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~80-90 | Generic Protocol |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76 | [9][10] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 27-63 | |
| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | Toluene/MeOH | 51 | [11][12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-trimethylsilylthiophene
-
Setup: To a flame-dried Schlenk flask, add 2-bromo-5-trimethylsilylthiophene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-phenyl-5-trimethylsilylthiophene.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Other Cross-Coupling Reactions
While Suzuki-Miyaura is the most common, silylated thiophenes can also participate in other cross-coupling reactions such as Stille, Heck, and Negishi couplings, often following a similar strategy of initial halogenation.[13][14][15][16][17][18][19][20]
Conclusion
The trimethylsilyl group is a powerful tool in the arsenal of the synthetic chemist for the functionalization of thiophenes. Its ability to be readily introduced and removed, coupled with its strong directing effects and its utility in facilitating cross-coupling reactions, makes it an indispensable functional group. A thorough understanding of the reactivity of silylated thiophenes, as outlined in this guide, opens the door to the efficient and selective synthesis of a vast array of complex thiophene-containing molecules for applications in drug discovery, materials science, and beyond.
References
- 1. soci.org [soci.org]
- 2. researchgate.net [researchgate.net]
- 3. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. soc.chim.it [soc.chim.it]
- 18. researchgate.net [researchgate.net]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. uwindsor.ca [uwindsor.ca]
A Technical Guide to (5-bromothiophen-2-yl)trimethylsilane for Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (5-bromothiophen-2-yl)trimethylsilane, a versatile building block in organic synthesis. This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application in common cross-coupling reactions, aiding researchers in its effective utilization.
Core Compound Information
This compound , with CAS number 18246-28-1, is a halogenated organosilane compound. Its structure, featuring a brominated thiophene ring functionalized with a trimethylsilyl group, makes it a valuable reagent in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.
Chemical Structure:
Suppliers and Pricing
The availability and pricing of this compound can vary between suppliers and are dependent on the requested quantity and purity. Researchers are advised to request quotes from suppliers for the most current pricing information.
| Supplier | CAS Number | Purity | Notes |
| CyclicPharma | 18246-28-1 | ≥ 98% | Catalog Number: SL13332.[1] |
| Fisher Scientific | 18246-28-1 | Not Specified | - |
| Tokyo Chemical Industry (TCI) | 18246-28-1 | >98.0% (GC) | Product Number: B4855. Appears as a colorless to light yellow clear liquid. |
| Hangzhou Leap Chem Co., Ltd. | 18246-28-1 | Not Specified | - |
| ChemicalBook | Not a direct supplier | Not Applicable | Provides aggregated information and links to other suppliers. |
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of substituted thiophenes, which are important structural motifs in many pharmaceuticals, agrochemicals, and organic electronic materials. Its primary utility lies in its participation in Stille and Suzuki cross-coupling reactions, where the trimethylsilyl group can be substituted, and the bromo group provides a site for coupling.
Experimental Protocols
The following are generalized experimental protocols for Stille and Suzuki cross-coupling reactions utilizing a substituted bromothiophene. These procedures should be adapted and optimized for specific substrates and reaction conditions.
Stille Cross-Coupling Reaction
The Stille reaction is a versatile method for carbon-carbon bond formation involving the coupling of an organostannane with an organic halide, catalyzed by a palladium complex.
Reaction Principle: The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.[2][3]
Generalized Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl stannane (1.1 equivalents), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive if required (e.g., CuI).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is another powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide using a palladium catalyst and a base.[4]
Reaction Principle: The catalytic cycle is similar to the Stille coupling, involving oxidative addition, transmetalation (facilitated by a base), and reductive elimination.[5]
Generalized Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the boronic acid or ester (1.1-1.5 equivalents), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).
-
Reaction Conditions: Heat the mixture with vigorous stirring at a temperature typically ranging from 60 to 110 °C.
-
Monitoring: Follow the reaction's progress using TLC or GC analysis.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Safety Information
This compound should be handled by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This guide is intended for informational purposes for research and development applications. All procedures should be carried out with appropriate safety precautions.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (5-bromothiophen-2-yl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (5-bromothiophen-2-yl)trimethylsilane with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is particularly valuable in medicinal chemistry and materials science for the synthesis of functionalized thiophenes, which are key structural motifs in many pharmaceuticals and organic electronic materials. The protocol herein is adapted from established procedures for similar bromothiophene derivatives and provides a reliable starting point for the synthesis of 5-aryl-2-(trimethylsilyl)thiophenes.
Introduction
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. Thiophene-containing molecules are of significant interest in drug discovery and materials science due to their unique electronic properties and their ability to act as bioisosteres for phenyl rings. The trimethylsilyl group on the thiophene ring can serve as a useful handle for further synthetic transformations. This application note details a generalized protocol for the Suzuki coupling of this compound, providing researchers with a robust method to access a diverse range of substituted thiophene derivatives.
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of bromothiophene derivatives with arylboronic acids, which can be used as a starting point for the reaction with this compound.
| Parameter | Typical Range/Value | Notes |
| This compound | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the starting halide. |
| Palladium Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd(dppf)Cl₂. |
| Ligand (if applicable) | 2 - 10 mol% | Used with catalysts like Pd(OAc)₂. Examples include SPhos and P(t-Bu)₃. |
| Base | 2.0 - 3.0 equivalents | Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. |
| Solvent | - | A mixture of an organic solvent and water is typical, e.g., 1,4-dioxane/H₂O (4:1) or THF/H₂O. |
| Temperature | 80 - 100 °C | The optimal temperature may vary depending on the specific substrates and catalyst system. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane, anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or
Application Notes and Protocols: Sonogashira Reaction of (5-bromothiophen-2-yl)trimethylsilane with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The synthesis of alkynylthiophenes is of particular interest as the thiophene motif is a key structural component in numerous biologically active molecules and conductive polymers.
This document provides detailed application notes and protocols for the Sonogashira reaction of (5-bromothiophen-2-yl)trimethylsilane with various terminal alkynes. The trimethylsilyl (TMS) group on the thiophene ring can serve as a useful protecting group or as a handle for further functionalization.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper species. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne and the copper(I) co-catalyst. A subsequent transmetalation step, where the acetylide group is transferred to the palladium complex, is followed by reductive elimination to yield the desired alkynylthiophene product and regenerate the active palladium(0) catalyst.
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination in the final product.
Experimental Protocols
While specific quantitative data for a wide range of terminal alkynes with this compound is not extensively tabulated in the reviewed literature, the following protocols are based on established methodologies for Sonogashira reactions of bromothiophenes and other aryl bromides. Researchers should consider these as starting points and may need to optimize conditions for their specific terminal alkyne.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a conventional method utilizing a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%).
-
Add anhydrous solvent (THF or DMF, 5-10 mL).
-
Add the amine base (Et₃N or DIPA, 2.0-3.0 mmol, 2-3 equiv).
-
Finally, add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise to the stirred solution.
-
The reaction mixture is typically stirred at room temperature or heated to 40-80 °C, depending on the reactivity of the terminal alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-alkynyl-2-(trimethylsilyl)thiophene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for synthesizing products where copper contamination is a concern.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium acetate (Pd(OAc)₂) or other palladium(0) source
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos, SPhos)
-
A suitable base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or an amine base like DBU)
-
Anhydrous solvent (e.g., acetonitrile (MeCN), toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-10 mol%).
-
Add the anhydrous solvent (5-10 mL) and stir for a few minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv) and the base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Heat the reaction mixture to a temperature typically ranging from 60 °C to 120 °C. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1, including solvent removal, extraction, and purification by column chromatography.
Data Presentation
Due to the lack of specific literature detailing a broad substrate scope for the Sonogashira reaction of this compound, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific terminal alkynes. The following table provides a template for recording and comparing experimental results.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 12 | [Record Yield] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 60 | 8 | [Record Yield] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 24 | [Record Yield] |
| 4 | [Your Alkyne] | [Your Catalyst] | [Your Base] | [Your Solvent] | [Your Temp] | [Your Time] | [Record Yield] |
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira reaction.
Concluding Remarks
The Sonogashira reaction of this compound with terminal alkynes provides a versatile route to a variety of functionalized thiophenes. The protocols provided herein serve as a solid foundation for developing specific applications. Researchers should note that reaction optimization is often necessary to achieve high yields, particularly with complex or sensitive substrates. The choice between a traditional palladium/copper system and a copper-free protocol will depend on the specific requirements of the target molecule and downstream applications.
References
Application Notes and Protocols for Heck Reaction Conditions for Silylated Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction as applied to silylated bromothiophenes. Due to the specific nature of this substrate class, detailed experimental data is often embedded within broader synthetic studies. This document consolidates established Heck reaction principles with known reactivity patterns of thiophenes and organosilanes to provide a robust starting point for reaction optimization and scale-up.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] Silylated bromothiophenes are valuable building blocks in organic electronics and medicinal chemistry, offering a handle for further functionalization post-coupling. The presence of a silyl group can influence the electronic properties and steric environment of the thiophene ring, potentially affecting reaction outcomes. Careful selection of reaction parameters is crucial for achieving high yields and selectivity.
Key Reaction Parameters
The success of the Heck reaction on silylated bromothiophenes is contingent on the careful optimization of several parameters:
-
Catalyst System: The choice of palladium source and ligand is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, the ligand dictates the catalyst's stability and reactivity.[2] For electron-rich substrates like thiophenes, phosphine ligands such as PPh₃, P(o-tol)₃, and bulky electron-rich phosphines like P(t-Bu)₃ are often employed to promote oxidative addition and stabilize the catalytic species.[2][3]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[4] Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[2] The choice of base can influence the reaction rate and selectivity.
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of reactants and facilitate the reaction at elevated temperatures.[2] N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are frequently utilized.[2]
-
Temperature: The reaction temperature is a critical parameter, with most Heck reactions requiring heating to proceed at an appreciable rate.[2] Typical temperatures range from 80 to 140 °C.[5]
-
Alkene Coupling Partner: The nature of the alkene affects its reactivity. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.[5]
Data Presentation: A Guide to Reaction Optimization
While specific yield data for a wide range of silylated bromothiophenes is not extensively tabulated in the literature, the following tables provide representative conditions and expected yield ranges based on analogous reactions with bromothiophenes and other aryl halides. These tables should serve as a starting point for optimization.
Table 1: General Heck Reaction Conditions for Bromothiophenes
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium(II) precursor.[6] |
| Pd₂(dba)₃ (1-3 mol%) | A stable palladium(0) source.[2] | |
| Ligand | PPh₃ (2-10 mol%) | A standard, readily available phosphine ligand.[6] |
| P(o-tol)₃ (2-10 mol%) | A more electron-rich and bulky ligand than PPh₃.[2] | |
| Base | Et₃N (1.5-2.5 equiv.) | A common organic base.[5] |
| K₂CO₃ (2.0-3.0 equiv.) | A common inorganic base.[6] | |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are preferred.[2] |
| Temperature | 100-140 °C | Reaction temperature often requires optimization.[5] |
| Alkene | Styrene, Methyl Acrylate | Electron-deficient alkenes are generally more reactive.[5] |
Table 2: Expected Yields for Heck Coupling with Bromothiophenes
| Bromothiophene Substrate | Alkene Partner | Typical Yield Range (%) | Reference |
| 2-Bromothiophene | Pent-4-en-2-ol | 55 | [6] |
| 3,4-Dibromothiophene-2-carbaldehyde | Methyl Acrylate | 70-95 (estimated for monosubstitution) | [5] |
| 2-Bromothiophene | Styrene | Moderate to High | [6] |
Note on Silyl Group Effects: The electronic and steric influence of the silyl group should be considered. A bulky silyl group, such as triisopropylsilyl (TIPS), may necessitate higher catalyst loading or longer reaction times. The electronic effect of a silyl group is generally weakly electron-donating, which may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromothiophene.
Experimental Protocols
The following is a representative protocol for the Heck reaction of a silylated bromothiophene with an alkene. This protocol is based on established procedures for similar substrates and should be optimized for specific starting materials.
Protocol: Heck Reaction of 2-Bromo-5-(trimethylsilyl)thiophene with Styrene
Materials:
-
2-Bromo-5-(trimethylsilyl)thiophene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-(trimethylsilyl)thiophene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol). Stir the mixture at room temperature for 10 minutes.
-
Alkene Addition: Add styrene (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired (E)-2-(2-phenylethenyl)-5-(trimethylsilyl)thiophene.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Catalytic Cycle of the Heck Reaction
The generally accepted catalytic cycle for the Heck reaction is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[4]
Caption: Catalytic cycle of the Heck reaction.
General Experimental Workflow
The logical flow of a typical Heck reaction experiment, from setup to product characterization, is outlined in the following diagram.
Caption: General experimental workflow for the Heck reaction.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates [organic-chemistry.org]
Application Notes and Protocols for the Desilylation of (5-bromothiophen-2-yl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-bromothiophen-2-yl)trimethylsilane is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in pharmaceutical and materials science research. The trimethylsilyl (TMS) group often serves as a protecting group or a directing group in various coupling reactions. Its efficient and selective removal, or desilylation, is a critical step to unmask the reactive C-H bond for further functionalization. This document provides detailed application notes and experimental protocols for various methods to achieve the desilylation of this compound, yielding 2-bromothiophene.
Overview of Desilylation Methods
The cleavage of the aryl-silicon bond in this compound can be accomplished under several conditions, primarily categorized as fluoride-mediated, base-mediated, and acid-catalyzed methods. The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.
Fluoride-Mediated Desilylation: This is the most common and generally the most efficient method for cleaving silicon-carbon bonds. Reagents like Tetrabutylammonium Fluoride (TBAF), Cesium Fluoride (CsF), and Potassium Fluoride (KF) are frequently employed. The high affinity of the fluoride ion for silicon drives the reaction to completion.[1][2]
Base-Mediated Desilylation: Under certain conditions, bases such as potassium carbonate in a protic solvent like methanol can effect desilylation. This method is often milder than fluoride-based methods and can be advantageous when fluoride-sensitive groups are present.
Acid-Catalyzed Desilylation: Protic acids like hydrochloric acid or perchloric acid can cleave the aryl-TMS bond. This method is suitable for substrates that are stable under acidic conditions.[3]
Data Presentation: Comparison of Desilylation Methods
The following table summarizes the quantitative data for different desilylation methods applicable to aryltrimethylsilanes. Please note that the data for the specific substrate, this compound, is limited in the literature; therefore, data from analogous aryltrimethylsilane systems are included to provide a comparative overview.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Fluoride-Mediated | ||||||
| Method 1: TBAF | Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 30 min - 2 h | Typically >90 | A common and effective method. Workup can be challenging due to TBAF byproducts, but optimized procedures exist.[4][5] |
| Method 2: CsF | Cesium Fluoride (CsF) | DMF or Acetonitrile | Room Temp. - 60 | 1 - 6 h | High | CsF is a highly effective fluoride source for desilylation.[1][6] |
| Base-Mediated | ||||||
| Method 3: K₂CO₃/MeOH | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp. | 2 - 24 h | Moderate to High | A mild and economical method. Often used for desilylation of TMS-alkynes, but can be applied to some aryl-TMS compounds.[7] |
| Acid-Catalyzed | ||||||
| Method 4: HCl | Hydrochloric Acid (HCl) | THF/Water | Room Temp. | 1 - 4 h | Variable | Suitable for acid-stable substrates. Reaction progress should be carefully monitored to avoid decomposition.[8] |
Experimental Protocols
Method 1: Desilylation using Tetrabutylammonium Fluoride (TBAF)
This protocol describes a general procedure for the fluoride-mediated desilylation of this compound using TBAF.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF to make a 0.1-0.2 M solution.
-
To the stirred solution at room temperature, add a 1 M solution of TBAF in THF (1.1-1.2 equiv) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using hexane or a hexane/ethyl acetate gradient) to afford 2-bromothiophene.
Workup Optimization for TBAF Removal: To simplify the removal of TBAF and its byproducts, an alternative workup can be employed.[4][5][9]
-
After the reaction is complete, add a sulfonic acid resin (e.g., Dowex 50WX8-400) and powdered calcium carbonate to the reaction mixture.
-
Stir the suspension for 1 hour at room temperature.
-
Filter the mixture through a pad of celite, washing the solids with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Method 2: Desilylation using Potassium Carbonate in Methanol
This protocol provides a milder, fluoride-free method for the desilylation of this compound.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Diethyl ether or Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol (0.1-0.2 M), add anhydrous potassium carbonate (2.0-3.0 equiv).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield 2-bromothiophene.[7]
Visualizations
Experimental Workflow for Desilylation
Caption: General experimental workflow for the desilylation of this compound.
Logical Relationship of Desilylation Methods
Caption: Logical relationship between different desilylation strategies for the target compound.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic reactivity: LII. Acid cleavage of some trimethylsilyl derivatives of diphenylmethane, phenanthrene, dihydrophenanthrene, and pyrene, and a general … | Chemsrc [chemsrc.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Volume # 6(103), November - December 2015 — "Fluorinated phenyl(trimethyl)silanes" [notes.fluorine1.ru]
- 7. reddit.com [reddit.com]
- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 9. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Oligothiophenes Using (5-bromothiophen-2-yl)trimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of well-defined oligothiophenes utilizing (5-bromothiophen-2-yl)trimethylsilane as a key building block. The trimethylsilyl (TMS) group serves as a stable, yet readily cleavable, protecting group for the α-position of the thiophene ring, allowing for iterative chain extension through palladium-catalyzed cross-coupling reactions. This methodology offers precise control over the oligomer length and regiochemistry, which is crucial for tuning the electronic and photophysical properties of the final products for applications in organic electronics and medicinal chemistry.
Introduction
Oligothiophenes are a class of conjugated molecules that have garnered significant interest due to their excellent charge transport properties and tunable optoelectronic characteristics. The precise synthesis of monodisperse, regioregular oligothiophenes is essential for establishing structure-property relationships and for their application in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
The use of this compound offers a strategic advantage in the iterative synthesis of oligothiophenes. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the trimethylsilyl group at the 2-position protects the other α-position from unwanted side reactions. Following a coupling step, the TMS group can be selectively removed to unmask a new reactive site for the subsequent coupling reaction, enabling a step-wise elongation of the oligothiophene chain.
This document outlines protocols for Stille and Suzuki-Miyaura cross-coupling reactions, which are robust and widely used methods for the formation of C-C bonds in the synthesis of conjugated materials.[1][2][3][4]
Synthetic Strategy: Iterative Synthesis of a Terthiophene
The overall synthetic workflow for the preparation of a representative terthiophene is depicted below. The strategy involves a sequential, two-step iterative process:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom of the silylated thiophene monomer or oligomer is coupled with an organometallic partner (organotin or organoboron reagent).
-
Deprotection: The terminal trimethylsilyl group of the newly formed oligomer is removed to reveal a free α-position, which can then be functionalized for the next iteration.
Caption: Iterative workflow for oligothiophene synthesis.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired scale. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Stille Coupling for the Synthesis of 5'-Bromo-5-(trimethylsilyl)-2,2'-bithiophene
This protocol describes the coupling of this compound with 2-(tributylstannyl)thiophene.[5][6][7]
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Celite®
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add 2-(tributylstannyl)thiophene (1.1 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes) to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5'-Bromo-5-(trimethylsilyl)-2,2'-bithiophene
This protocol outlines the coupling of this compound with thiophene-2-boronic acid.[8][9][10][11]
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the product.
Protocol 3: Desilylation of 5'-Bromo-5-(trimethylsilyl)-2,2'-bithiophene
This protocol describes the removal of the TMS group to prepare the intermediate for the next iterative step.
Materials:
-
5'-Bromo-5-(trimethylsilyl)-2,2'-bithiophene
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5'-Bromo-5-(trimethylsilyl)-2,2'-bithiophene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5'-bromo-2,2'-bithiophene.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of a terthiophene via an iterative Stille coupling approach.
| Step | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 18 | 85-95 |
| 2 | 5'-Bromo-5-(trimethylsilyl)-2,2'-bithiophene | TBAF | - | - | THF | 0 - RT | 2 | 90-98 |
| 3 | 5'-Bromo-2,2'-bithiophene | 2-(Tributylstannyl)-5-(trimethylsilyl)thiophene | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 24 | 80-90 |
Signaling Pathway and Logical Relationships
The catalytic cycle for the Stille cross-coupling reaction is a fundamental process in this synthetic strategy.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
The use of this compound in an iterative synthetic approach provides a powerful and flexible method for the preparation of well-defined oligothiophenes. The protocols outlined herein for Stille and Suzuki-Miyaura couplings, followed by TMS deprotection, offer a reliable pathway for the controlled elongation of the oligothiophene backbone. This precise control over the molecular structure is paramount for the development of high-performance organic electronic materials and for the systematic investigation of structure-property relationships in medicinal chemistry. Researchers can adapt these methodologies to synthesize a wide variety of oligothiophene derivatives with tailored properties.
References
- 1. omec.org.uk [omec.org.uk]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Silylated Thiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silylated thiophenes are highly versatile and valuable intermediates in modern organic synthesis, particularly in the development of pharmaceuticals and organic electronic materials. The silicon moiety, most commonly a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, serves multiple strategic roles. It can act as a robust protecting group, a regiochemical directing group for electrophilic substitution, or as a synthetic handle that can be readily transformed into a variety of other functional groups via ipso-substitution or cross-coupling reactions. This document provides detailed protocols and quantitative data for the key functionalization procedures of silylated thiophenes.
Key Functionalization Strategies
The functionalization of silylated thiophenes can be broadly categorized into three main pathways:
-
Electrophilic Aromatic Substitution (SEAr) with Silyl Group Retention: The silyl group can direct incoming electrophiles to other positions on the thiophene ring. The reaction typically proceeds with the silyl group remaining intact, influencing the regioselectivity of the functionalization.
-
Ipso-Substitution (Silyl Group Replacement): This is one of the most powerful applications of silylated thiophenes, where the C-Si bond is cleaved and replaced by a new bond to an electrophile (E). This allows for the precise introduction of functionalities at the position formerly occupied by the silyl group.
-
Metal-Catalyzed Cross-Coupling: The silylated thiophene can be used in cross-coupling reactions, either by transforming the silyl group into a more reactive species (e.g., a boronic ester) or by utilizing the silyl group to direct C-H activation at an adjacent position.
Below is a general workflow illustrating these strategic functionalization pathways.
Caption: General workflow for the functionalization of silylated thiophenes.
Ipso-Substitution: Halogenation
Ipso-substitution is a highly efficient method for introducing halogens at a specific position on the thiophene ring. The C-Si bond is selectively cleaved and replaced by a C-Halogen bond. This method avoids the regioselectivity issues often encountered with direct halogenation of unsubstituted thiophenes.[1]
Data Presentation: Regioselective Halogenation of Silylated Thiophenes
| Entry | Substrate | Reagent (equiv.) | Conditions | Product | Yield (%) | Reference |
| 1 | 2-(Trimethylsilyl)thiophene | NBS (1.0) | THF, 0 °C to rt, 2 h | 2-Bromothiophene | >95 | [2] |
| 2 | 2-(Trimethylsilyl)thiophene | NCS (1.0) | CH3CN, rt, 4 h | 2-Chlorothiophene | ~90 | [2] |
| 3 | 2-(Trimethylsilyl)thiophene | I2 (1.0), NIS (1.0) | CH2Cl2, rt, 12 h | 2-Iodothiophene | 85-95 | [2] |
| 4 | 2,5-Bis(trimethylsilyl)thiophene | Br2 (1.0) | CH2Cl2, -78 °C | 2-Bromo-5-(trimethylsilyl)thiophene | High | [3] |
| 5 | 2,5-Bis(trimethylsilyl)thiophene | ICl (2.0) | CCl4, 0 °C to rt | 2,5-Diiodothiophene | >90 | General Knowledge |
NBS: N-Bromosuccinimide; NCS: N-Chlorosuccinimide; NIS: N-Iodosuccinimide; THF: Tetrahydrofuran.
Experimental Protocol: General Procedure for Ipso-Bromination
This protocol describes the selective bromination of a silyl-substituted thiophene at the site of silylation using N-Bromosuccinimide (NBS).
Materials:
-
Silylated thiophene substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH3CN)
-
Argon or Nitrogen atmosphere
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the silylated thiophene substrate (e.g., 5 mmol).
-
Dissolve the substrate in anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 equiv, 5.25 mmol) portion-wise over 5-10 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using hexanes or a hexane/ethyl acetate gradient) to afford the pure brominated thiophene.
Electrophilic Substitution with Silyl Group Retention
In contrast to ipso-substitution, the silyl group can remain on the ring and direct electrophilic attack to another position, typically the adjacent C5 position in 2-silylated thiophenes. This is because the silyl group can stabilize the intermediate carbocation through hyperconjugation.[4]
References
Application Notes and Protocols: The Role of Trimethylsilyl Groups in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the trimethylsilyl (TMS) group as a versatile protecting group in the synthesis of thiophene derivatives. The protocols outlined below are intended to serve as a practical guide for the strategic protection and deprotection of the thiophene ring, enabling regioselective functionalization and the construction of complex molecules relevant to drug discovery and materials science.
Introduction: Why Use TMS as a Protecting Group for Thiophenes?
The trimethylsilyl group is a valuable tool in the organic chemist's toolbox for thiophene chemistry. Its primary role is to temporarily block reactive positions on the thiophene ring, thereby directing subsequent chemical transformations to other sites. Thiophene's C2 and C5 positions are inherently more reactive towards electrophiles than the C3 and C4 positions.[1] By protecting these active sites with TMS groups, chemists can achieve regioselective functionalization that would otherwise be difficult to control.[2]
Key advantages of using TMS as a protecting group for thiophenes include:
-
High Regioselectivity: The TMS group can be selectively introduced at the most acidic protons of the thiophene ring, typically at the α-positions (C2 and C5), through lithiation followed by quenching with a silicon electrophile.[3]
-
Chemical Inertness: Once installed, the C-Si bond is stable to a wide range of reaction conditions, including many coupling reactions.[4]
-
Mild Deprotection Conditions: The TMS group can be easily and selectively removed under mild conditions, such as treatment with fluoride ions (e.g., tetrabutylammonium fluoride - TBAF), mild acids, or bases, which are compatible with a variety of functional groups.[5]
-
Increased Solubility and Volatility: The introduction of lipophilic TMS groups can enhance the solubility of thiophene derivatives in organic solvents and increase their volatility, which can be advantageous for purification and analysis by gas chromatography.[3]
Experimental Protocols
Protocol 2.1: Protection of Thiophene - Synthesis of 2,5-Bis(trimethylsilyl)thiophene
This protocol describes the direct lithiation of thiophene followed by silylation to yield 2,5-bis(trimethylsilyl)thiophene. This compound serves as a versatile building block for the synthesis of 2,5-disubstituted thiophenes.[3]
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve thiophene (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq.) dropwise to the stirred solution. Maintain the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete dilithiation.
-
To the resulting solution of the dilithiated intermediate, add trimethylsilyl chloride (2.5 eq.) dropwise, again maintaining the temperature below -70 °C.[3]
-
After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2,5-bis(trimethylsilyl)thiophene as a colorless oil.
Protocol 2.2: Regioselective C-H Silylation of Bromothiophenes
This protocol details the iridium-catalyzed direct C-H silylation of 2-bromothiophene and 3-bromothiophene, offering a more atom-economical approach to silylated thiophenes.[6][7]
Materials:
-
2-Bromothiophene or 3-Bromothiophene
-
Hydrosilane (e.g., HSiMe(OSiMe₃)₂)
-
[Ir(cod)OMe]₂ (Iridium catalyst)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine - dtbpy)
-
Anhydrous solvent (e.g., THF or cyclohexane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a nitrogen-filled glovebox, combine the bromothiophene substrate (1.0 eq.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) in a reaction vial equipped with a magnetic stir bar.[7]
-
Add the anhydrous solvent, followed by the hydrosilane (1.5 eq.).[7]
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath to 80-120 °C for 12-24 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the silylated bromothiophene.
The following diagram illustrates the catalytic cycle for this reaction:
Caption: Proposed catalytic cycle for the iridium-catalyzed C-H silylation of thiophenes.
Protocol 2.3: Deprotection of a TMS-Thiophene using Tetrabutylammonium Fluoride (TBAF)
This protocol describes a general and mild method for the removal of a TMS group from a thiophene ring using TBAF.[5]
Materials:
-
TMS-protected thiophene derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the TMS-protected thiophene (1.0 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the TBAF solution (1.1 - 1.5 eq. per TMS group) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected thiophene.
For substrates sensitive to basic conditions, a buffered fluoride source or milder acidic conditions may be employed.
Data Presentation: Quantitative Analysis of Silylation Reactions
The following tables summarize quantitative data for the silylation of various thiophene substrates under different catalytic systems.
Table 1: Iridium-Catalyzed C-H Silylation of Substituted Thiophenes [8]
| Entry | Thiophene Substrate | Hydrosilane | Product(s) | Yield (%) | Regioselectivity (C2:C3:C4:C5) |
| 1 | Thiophene | HSiMe(OSiMe₃)₂ | 2-Silylthiophene | 85 | >98:nd:nd:nd |
| 2 | 2-Methylthiophene | HSiMe(OSiMe₃)₂ | 5-Silyl-2-methylthiophene | 90 | nd:nd:nd:>98 |
| 3 | 3-Methylthiophene | HSiMe(OSiMe₃)₂ | 2-Silyl-3-methylthiophene & 5-Silyl-3-methylthiophene | 88 | 50:nd:nd:50 |
| 4 | 2-Chlorothiophene | HSiMe(OSiMe₃)₂ | 5-Silyl-2-chlorothiophene | 75 | nd:nd:nd:>98 |
| 5 | 3-Bromothiophene | HSiMe(OSiMe₃)₂ | 2-Silyl-3-bromothiophene & 5-Silyl-3-bromothiophene | 82 | 55:nd:nd:45 |
Yields are isolated yields. Regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture. nd = not detected.
Table 2: Deprotection of TMS Ethers under Various Conditions
| Substrate | Reagent and Conditions | Time | Yield (%) |
| 2-Nitrobenzyl alcohol TMS ether | BAABOD, AlCl₃, solvent-free | 5 min | 95 |
| 4-Nitrobenzyl alcohol TMS ether | BAABOD, AlCl₃, solvent-free | 5 min | 98 |
| 4-Chlorobenzyl alcohol TMS ether | BAABOD, AlCl₃, solvent-free | 10 min | 95 |
| Cinnamyl alcohol TMS ether | BAABOD, AlCl₃, solvent-free | 10 min | 90 |
BAABOD = 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate
Application in Drug Synthesis: A Strategic Approach
While direct, published syntheses of blockbuster drugs utilizing TMS-protected thiophenes as key intermediates are not widespread, the strategic use of TMS as a protecting group is crucial for the synthesis of complex thiophene-containing molecules that are precursors or analogues of pharmacologically active compounds. For instance, in the synthesis of the antipsychotic drug Olanzapine , which contains a thiophene ring, precise control of substitution patterns is paramount.[9] Although the commercial synthesis may not explicitly involve TMS protection of the thiophene ring, a laboratory-scale synthesis aiming for specific analogues could greatly benefit from such a strategy to direct functionalization.
The general workflow for such a synthetic strategy is outlined below:
Caption: A logical workflow illustrating the strategic application of TMS protection in the synthesis of complex thiophene-containing molecules for drug discovery.
High-Throughput Screening Workflow for Silylation Reactions
To optimize the silylation of novel thiophene substrates, a high-throughput screening (HTS) approach can be employed. This allows for the rapid evaluation of various catalysts, ligands, solvents, and reaction conditions.
Caption: A generalized workflow for the high-throughput screening of optimal conditions for thiophene silylation reactions.
Conclusion
The trimethylsilyl group is an indispensable tool for the regioselective synthesis of functionalized thiophenes. The mild conditions for its introduction and removal, coupled with its stability to a variety of synthetic transformations, make it an ideal protecting group for multi-step syntheses in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize TMS-protected thiophenes in their synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nepjol.info [nepjol.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of (5-bromothiophen-2-yl)trimethylsilane
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of (5-bromothiophen-2-yl)trimethylsilane. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of electron-deficient substrates. These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine. The use of bidentate phosphine ligands like dppf has also been shown to improve reaction rates and yields.
Q3: What are the common signs of catalyst deactivation or decomposition?
A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black." This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]
Q4: What is the role of the trimethylsilyl (TMS) group in this reaction?
A4: The trimethylsilyl (TMS) group at the 2-position of the thiophene ring primarily serves as a protecting group. It prevents unwanted side reactions at this position and can direct the coupling to the 5-position. Silyl groups are generally considered electron-donating through σ-π hyperconjugation, which can influence the electron density of the thiophene ring and potentially affect the rate of oxidative addition.
Q5: My reaction is giving a low yield. What are the most common causes?
A5: Low yields in Suzuki couplings can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded.
-
Poor Reagent Quality: The boronic acid may have decomposed, or the aryl bromide may contain impurities.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical.
-
Presence of Oxygen: Inadequate degassing can lead to catalyst deactivation.
-
Side Reactions: Protodeboronation, homocoupling, and dehalogenation can consume starting materials.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
Possible Causes & Solutions:
-
Inactive Catalyst/Precatalyst:
-
Solution: Use a fresh batch of palladium catalyst and ligand. For Pd(II) precatalysts (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0). Consider using more robust and air-stable precatalysts like Buchwald's G3 or G4 palladacycles.
-
-
Inappropriate Ligand:
-
Solution: Screen a variety of phosphine ligands. For electron-rich thiophene systems, bulky, electron-rich ligands (e.g., SPhos, XPhos) are often a good starting point.
-
-
Suboptimal Base:
-
Solution: The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol.
-
-
Inadequate Degassing:
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Formation of Side Products
Possible Causes & Solutions:
-
Protodeboronation of the Boronic Acid: (The boronic acid is replaced by a hydrogen atom)
-
Solution: Use a milder base (e.g., KF or K₂CO₃). Use anhydrous solvents, as water can be a proton source. Consider using more stable boronic esters like pinacol (BPin) or MIDA boronates.
-
-
Homocoupling of the Boronic Acid: (Two boronic acid molecules couple together)
-
Solution: This is often caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. Using a Pd(0) source directly can sometimes mitigate this issue.
-
-
Dehalogenation of this compound: (The bromine atom is replaced by a hydrogen atom)
-
Solution: This can be promoted by certain bases and solvents. Try using a non-coordinating base and optimize the reaction time to avoid prolonged exposure to conditions that favor this side reaction.
-
Data Presentation
Table 1: Representative Effect of Catalyst Loading on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 12 | ~70-80 |
| 2 | Pd(PPh₃)₄ | 2.5 | Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 12 | ~60-70 |
| 3 | Pd(PPh₃)₄ | 1 | Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 12 | ~40-50 |
| 4 | Pd₂(dba)₃ / SPhos | 1 | Toluene | K₃PO₄ | 100 | 8 | >90 |
| 5 | Pd₂(dba)₃ / SPhos | 0.5 | Toluene | K₃PO₄ | 100 | 8 | ~85 |
Note: These are representative yields based on typical Suzuki couplings of bromothiophenes. Actual yields may vary depending on the specific boronic acid and precise reaction conditions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Preventing desilylation during purification of silylated thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing desilylation during the purification of silylated thiophenes.
Frequently Asked Questions (FAQs)
Q1: Why is desilylation a problem during the purification of silylated thiophenes?
A1: Silylated thiophenes are valuable synthetic intermediates. The silyl group often serves as a protecting group or a directing group in subsequent reactions. Premature removal of the silyl group (desilylation) during purification leads to a lower yield of the desired product and introduces impurities that can complicate further synthetic steps.
Q2: What are the primary causes of desilylation during purification?
A2: The primary causes of desilylation are exposure to acidic or basic conditions and the presence of nucleophiles, particularly fluoride ions. Standard silica gel used in column chromatography is inherently acidic due to the presence of silanol groups on its surface, which can catalyze the cleavage of the carbon-silicon (C-Si) bond.[1][2] Protic solvents can also contribute to protodesilylation.
Q3: How does the type of silyl group affect its stability?
A3: The stability of the silyl group is directly related to the steric bulk of the substituents on the silicon atom. Bulkier groups provide greater steric hindrance, protecting the silicon atom from nucleophilic attack and the Si-C bond from cleavage.[1] The general order of stability from least stable to most stable is:
Trimethylsilyl (TMS) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) [1][3][4]
Q4: Can I use standard silica gel for the purification of silylated thiophenes?
A4: The use of standard silica gel is risky, especially for acid-labile silyl groups like TMS. The acidic nature of the silica can lead to significant desilylation.[1] For more robust silyl groups like TBDMS and TIPS, standard silica gel may be usable, but a preliminary small-scale trial is highly recommended to assess the stability of your specific compound.
Q5: What are the alternatives to standard silica gel chromatography?
A5: Several alternatives can minimize or prevent desilylation:
-
Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a basic modifier, most commonly triethylamine (TEA).[5][6][7]
-
Neutral or Basic Alumina: Alumina is a good alternative stationary phase and is available in acidic, neutral, and basic forms. For silylated thiophenes, neutral or basic alumina is recommended.[8]
-
Other Purification Techniques: Depending on the physical properties of the compound, alternatives to column chromatography include:
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of silylated thiophenes.
Issue 1: Desilylation is observed on TLC analysis using a silica gel plate.
| Potential Cause | Troubleshooting Step |
| Acidic nature of silica gel | Spot the compound on a TLC plate that has been briefly dipped in a solution of 1-2% triethylamine in a non-polar solvent and dried. If the desilylation spot disappears or is significantly reduced, the issue is acid-sensitivity. |
| Silyl group is highly labile (e.g., TMS) | Consider using a more robust silyl protecting group for future syntheses if the reaction conditions permit. For the current batch, avoid silica gel for purification. |
Issue 2: Significant loss of the silyl group during column chromatography.
| Potential Cause | Troubleshooting Step |
| Standard silica gel was used | Switch to a deactivated stationary phase. Either use neutralized silica gel (see Protocol 1) or switch to neutral or basic alumina.[5][6][7] |
| Protic or wet solvent was used | Ensure all solvents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. |
| Extended contact time with the stationary phase | Increase the flow rate of the column to minimize the time the compound spends on the stationary phase. However, be mindful that this may reduce separation efficiency. |
Issue 3: Product co-elutes with impurities after switching to a less acidic stationary phase.
| Potential Cause | Troubleshooting Step |
| Solvent system is not optimized for the new stationary phase | The polarity of alumina is different from silica. You will likely need to develop a new solvent system by running TLC on alumina plates to find an appropriate mobile phase that provides good separation. |
| The impurity is not the desilylated product | Characterize the impurity. If it is a byproduct from the reaction, the purification strategy may need to be redesigned (e.g., using a different solvent system or a different chromatographic technique). |
Data Presentation
Table 1: Relative Stability of Common Silyl Groups on Thiophenes
| Silyl Group | Structure | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) | Recommended Purification Strategy |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 (Least Stable)[1] | 1 (Least Stable)[1] | Neutralized Silica Gel, Basic Alumina, Distillation, or Recrystallization. Avoid standard silica gel. |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | ~20,000[1] | ~20,000[1] | Neutralized Silica Gel or Alumina is safest. Standard silica may be tolerated (test first). |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | ~700,000[1] | ~100,000[1] | Generally stable on standard silica gel, but neutralized silica or alumina is a good precaution. |
Note: Relative stability values are based on silyl ethers and are provided as a general guideline. The stability of silylated thiophenes may vary depending on the electronic and steric environment of the thiophene ring.
Experimental Protocols
Protocol 1: Purification of a Silylated Thiophene using Deactivated Silica Gel
Objective: To purify an acid-sensitive silylated thiophene by flash column chromatography on silica gel deactivated with triethylamine.
Materials:
-
Crude silylated thiophene
-
Silica gel (flash grade)
-
Triethylamine (TEA)
-
Anhydrous non-polar solvent (e.g., hexanes, pentane)
-
Anhydrous polar solvent (e.g., ethyl acetate, dichloromethane)
-
Chromatography column and accessories
-
TLC plates
Methodology:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. Add 1% TEA to the developing solvent to mimic the conditions of the column.
-
Aim for an Rf value of 0.2-0.3 for the desired silylated thiophene.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly without any cracks or air bubbles.
-
-
Deactivation of Silica Gel: [3][6]
-
Prepare a solution of your chosen eluent containing 1-2% triethylamine.
-
Pass 1-2 column volumes of this TEA-containing eluent through the packed silica gel column.
-
Then, flush the column with 1-2 column volumes of the eluent without TEA to remove the excess triethylamine. The silica gel is now neutralized.
-
-
Sample Loading:
-
Dissolve the crude silylated thiophene in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Traces of residual triethylamine can be removed by co-evaporation with a suitable solvent or by a mild aqueous workup if the product is stable.
-
Mandatory Visualization
Caption: A decision-making workflow for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stille Reactions of Bromothiophenes
Welcome to the technical support center for Stille cross-coupling reactions involving bromothiophene substrates. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in a Stille reaction with a bromothiophene?
A1: The most prevalent side products in Stille reactions, including those with bromothiophenes, are typically homocoupled products and protodehalogenated (or protodebrominated) starting materials.[1][2][3] Specifically, you may observe:
-
Thiophene Homocoupling: Formation of a bithiophene species (Th-Th) from the coupling of two bromothiophene molecules.
-
Organostannane Homocoupling: Dimerization of the organotin reagent (R-R). This is a very common side reaction in Stille couplings.[1][2]
-
Protodebromination: Replacement of the bromine atom on the thiophene ring with a hydrogen atom, leading to the unsubstituted thiophene.[3] This can occur in solvents that can act as a proton source.
-
Stannylation of the Bromothiophene: In some cases, a side reaction can lead to the stannylation of the aryl bromide.[4]
Q2: My main product is the homocoupling of my organostannane reagent. What causes this and how can I prevent it?
A2: Homocoupling of the organostannane is a major side reaction and is thought to occur through two primary mechanisms.[1][2] First, the reaction of two equivalents of the organostannane with the Pd(II) precatalyst can lead to the dimer after reductive elimination.[1] Secondly, the Pd(0) catalyst can participate in a radical process to yield the homocoupled product.[1]
To minimize this side product, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometry of the organostannane as close to 1:1 with the bromothiophene as possible. A slight excess (1.0-1.2 equivalents) of the tin reagent is common, but a large excess should be avoided.[5]
-
Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[6]
-
Additives: The addition of copper(I) salts, such as CuI, can sometimes promote the desired cross-coupling and reduce homocoupling.[2][7]
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q3: I am observing a significant amount of protodebrominated thiophene in my reaction mixture. What is the likely cause?
A3: Protodebromination, or dehalogenation, is often attributed to the presence of proton sources in the reaction mixture.[3] This can include moisture, acidic impurities in reagents or solvents, or the solvent itself (e.g., alcohols). The mechanism can involve the oxidative addition of the bromothiophene to Pd(0), followed by a protonolysis step instead of transmetalation.
To address this issue:
-
Use Anhydrous and Degassed Reagents/Solvents: Ensure all solvents (e.g., Toluene, DMF, Dioxane) and reagents are rigorously dried and degassed to remove water and oxygen.[5][8]
-
Solvent Choice: Solvents like toluene are generally less prone to causing dehalogenation compared to DMF or dioxane.[3]
-
Reaction Conditions: If possible, use milder reaction conditions (e.g., lower temperature) which may disfavor the dehalogenation pathway.[3]
Q4: Can the position of the bromine atom on the thiophene ring (2-bromo vs. 3-bromo) affect the side reactions?
A4: Yes, the reactivity and propensity for side reactions can be influenced by the position of the bromine atom. The C-Br bond at the 2-position of thiophene is generally more activated towards oxidative addition than the C-Br bond at the 3-position. This can sometimes lead to faster desired reactions but also potentially more side reactions if conditions are not optimized. For instance, direct C-H stannylation at the α-hydrogen (if available) has been observed as an unprecedented side reaction in Stille couplings.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during Stille reactions of bromothiophenes.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | • Use a fresh source of palladium catalyst.• Ensure proper degassing to prevent catalyst oxidation.[5]• Consider a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand instead of Pd(PPh₃)₄).[8] |
| 2. Insufficient Reaction Temperature or Time | • Gradually increase the reaction temperature.• Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.[5] | |
| 3. Poorly Reactive Organostannane | • Use a more reactive organostannane if possible (reactivity order: alkynyl > vinyl > aryl > allyl > alkyl).[1] | |
| Significant Homocoupling of Organostannane | 1. Excess Organostannane | • Reduce the equivalents of organostannane to 1.0-1.1. |
| 2. Slow Transmetalation Step | • Add a copper(I) salt (e.g., CuI) as a co-catalyst to accelerate transmetalation.[2][7]• The addition of fluoride ions (e.g., from CsF) can also enhance reactivity.[9] | |
| Formation of Bithiophene (Homocoupling of Bromothiophene) | 1. Catalyst System | • This can sometimes be promoted by certain palladium catalysts under specific conditions. Consider screening different ligands. |
| Significant Protodebromination | 1. Presence of Protons (Water, etc.) | • Use flame-dried glassware and strictly anhydrous, degassed solvents and reagents.[5][8] |
| 2. Solvent Effects | • Switch to a less polar, aprotic solvent like toluene instead of DMF or dioxane.[3] | |
| 3. Slow Reductive Elimination | • A bulkier phosphine ligand might accelerate reductive elimination relative to dehalogenation.[3] | |
| Difficulty Removing Tin Byproducts | 1. Tributyltin Halide Residue | • Work-up procedure should include a wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration through Celite.[2][5] |
Experimental Protocols
Example Protocol: Stille Coupling of 3,4-Dibromothiophene (Mono-substitution)
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
3,4-Dibromothiophene
-
Organostannane reagent (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Anhydrous, degassed solvent (e.g., Toluene)[5]
-
Flame-dried Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Add the 3,4-dibromothiophene and the palladium catalyst to a flame-dried Schlenk flask under an inert atmosphere.[5]
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[5]
-
Reagent Addition: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using TLC or GC-MS.[5]
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[5]
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[2][5]
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography or recrystallization.[5]
Visualizations
Troubleshooting Workflow for Stille Reactions
The following diagram outlines a logical workflow for troubleshooting common issues in Stille reactions of bromothiophenes.
Caption: A workflow for troubleshooting Stille reactions.
Stille Catalytic Cycle and Common Side Reactions
This diagram illustrates the main catalytic cycle and indicates where common side reactions diverge.
Caption: The Stille catalytic cycle with side reaction pathways.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Stille Coupling [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sonogashira Coupling of Silylated Heterocycles
Welcome to the Technical Support Center for optimizing Sonogashira coupling reactions involving silylated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of a silylated heterocycle is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Sonogashira couplings of silylated heterocyles can stem from several factors. The most critical aspects to check are the activity of your palladium catalyst and copper co-catalyst, the purity of your reagents (aryl halide and alkyne), and the reaction conditions, specifically the exclusion of oxygen.[1] It is crucial to ensure an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and undesired side reactions like Glaser coupling.[1][2]
Q2: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this be minimized?
A2: Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[2][3] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[1][2] Alternatively, consider employing a copper-free Sonogashira protocol, which may require a more active palladium catalyst system or higher reaction temperatures.[3][4][5][6]
Q3: A black precipitate, "palladium black," has formed in my reaction. What causes this and what can I do?
A3: The formation of palladium black indicates the decomposition of the palladium catalyst, which is a common cause of low reactivity.[1] This can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent (anecdotally, THF can sometimes promote its formation), or incorrect reaction temperatures.[1][7] Using fresh, high-purity reagents and solvents is essential to prevent this.[1]
Q4: Can the silyl group on my heterocycle be cleaved during the reaction?
A4: Yes, cleavage of the silyl group (desilylation) can occur, especially with fluoride-containing reagents like TBAF, which is sometimes used for in situ desilylation of silyl-protected alkynes.[8][9] If unintended desilylation of the heterocycle is a problem, consider using alternative, milder bases or fluoride sources like CsF, which can be more cost-effective and lead to simpler purification.[8][9][10]
Q5: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A5: The reactivity of the aryl or vinyl halide significantly influences the reaction's success. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1][3] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1][3] Aryl chlorides are the least reactive and often necessitate more specialized, highly active catalyst systems and higher temperatures.[4][11]
Troubleshooting Guide
Low yields or reaction failures with silylated heterocycles can be systematically addressed. Follow this troubleshooting workflow to diagnose and resolve common issues.
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Catalyst Choice: For less reactive heterocyclic halides (especially chlorides), standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider more active systems employing electron-rich and sterically bulky phosphine ligands (e.g., cataCXium A, sXPhos) or N-heterocyclic carbene (NHC) ligands.[4][12]
-
Catalyst Integrity: Ensure your palladium catalyst and copper(I) iodide are fresh and have been stored properly to prevent degradation.[1]
-
Ligand Selection: The ligand plays a critical role. Bulky and electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[12][13][14]
-
-
Verify Reagent Quality and Reaction Setup:
-
Purity: Impurities in the silylated heterocycle or the alkyne can poison the catalyst.[1] Purify starting materials if necessary.
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1] Ensure all solvents and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and that the reaction is maintained under an inert atmosphere (argon or nitrogen).[2]
-
Base Quality: Amine bases like triethylamine or diisopropylamine can oxidize over time.[1] Using a freshly distilled batch is recommended.
-
-
Optimize Reaction Conditions:
-
Temperature: While many Sonogashira reactions proceed at room temperature, less reactive halides (bromides and especially chlorides) often require elevated temperatures to facilitate the oxidative addition step.[1][4][15]
-
Solvent: The choice of solvent can significantly impact yield.[4] While THF and amine bases are common, polar aprotic solvents like DMF, DMSO, or NMP might be more effective for challenging substrates.[4][15]
-
Base Selection: An amine base is typically required to deprotonate the alkyne.[1] For challenging couplings, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective.[4]
-
-
Address Unwanted Side Reactions:
-
Glaser Homocoupling: If significant alkyne dimerization is observed, switch to a copper-free protocol.[3][4]
-
Desilylation: If the silyl group on the heterocycle is labile, avoid harsh bases or fluoride sources. A milder base or a different reaction setup may be necessary.
-
Dehalogenation: This can occur at high temperatures. If this is a significant side reaction, try running the reaction at a lower temperature for a longer duration.[2]
-
Data Presentation
Table 1: Recommended Catalyst Systems for Silylated Heterocycles
| Catalyst Precursor | Ligand | Co-catalyst | Typical Loading (mol%) | Target Heterocycle-Halide | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Pd: 1-5, Cu: 2-10 | Iodides, Bromides | [8],[10] |
| Pd₂(dba)₃ | SPhos, XPhos | None (Cu-free) | Pd: 1-3 | Bromides, Chlorides | [12],[4] |
| Pd(OAc)₂ | P(t-Bu)₃ | None (Cu-free) | Pd: 1-2 | Bromides | [16] |
| Pd/C | PPh₃ | CuI | Pd: 0.4-1 | Iodides | [17],[18] |
| Pd(PPh₃)₄ | - | CuI | Pd: 2-5 | Iodides, Bromides | [19],[7] |
Table 2: Common Solvents and Bases
| Solvent | Base | Base Equivalents | Typical Temperature | Notes |
| Triethylamine (TEA) | TEA | >5 | RT - 100°C | Often used as both solvent and base.[8][10] |
| THF | TEA, DIPEA | 2-4 | RT - 65°C | Can sometimes promote palladium black formation.[7] |
| DMF, NMP, DMSO | TEA, Cs₂CO₃, K₃PO₄ | 2-3 | 60 - 120°C | Good for less reactive aryl chlorides.[4][15] |
| Acetonitrile | TEA, Pyridine | 2-3 | RT - 80°C | Versatile solvent.[19] |
| Water | TEA | 4-9 | 50°C | Green chemistry approach, can be very effective.[20] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Caption: General experimental workflow for Sonogashira coupling.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the silylated heterocyclic halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent (e.g., triethylamine or THF) and base (if different from the solvent) via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100°C, depending on the halide's reactivity).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[21]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[21]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[21]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[21]
-
Purify the crude product by column chromatography on silica gel.[21]
Protocol 2: CsF-Mediated in situ Desilylation of TMS-Alkynes for Sonogashira Coupling
This protocol is particularly useful when dealing with volatile alkynes, as it allows for the use of higher-boiling TMS-protected alkynes.[8][9][10]
Procedure:
-
To a pressure vial equipped with a stir bar, add copper(I) iodide (6 mol %), bis(triphenylphosphine)palladium(II) dichloride (3 mol %), triphenylphosphine (6 mol %), and cesium fluoride (2.0 equiv).[10]
-
Add the aryl halide (1.0 equiv), poly(ethylene glycol) 200 MW (1 vol equiv), triethylamine (9 vol equiv), and water (0.5 vol equiv).[10]
-
Cap the vial and sparge the mixture with nitrogen for 15 minutes while stirring at room temperature.[10]
-
Add the trimethylsilyl (TMS)-protected alkyne (1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Follow the work-up and purification procedure outlined in Protocol 1.
This technical support guide provides a comprehensive overview of strategies to improve yields in the Sonogashira coupling of silylated heterocycles. By systematically addressing potential issues related to the catalyst, reagents, conditions, and side reactions, researchers can optimize their synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. DSpace [repository.kaust.edu.sa]
- 21. benchchem.com [benchchem.com]
Solvent effects on the reactivity of (5-bromothiophen-2-yl)trimethylsilane.
Welcome to the technical support center for (5-bromothiophen-2-yl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a bifunctional reagent primarily used in cross-coupling reactions and for the generation of lithiated thiophene species. The differential reactivity of the C-Br and C-SiMe₃ bonds allows for selective functionalization. Common transformations include:
-
Suzuki-Miyaura Coupling: Reaction at the C-Br bond with boronic acids or esters to form C-C bonds.
-
Stille Coupling: Palladium-catalyzed coupling at the C-Br bond with organostannanes.
-
Sonogashira Coupling: Copper-palladium catalyzed reaction of the C-Br bond with terminal alkynes.[1]
-
Negishi Coupling: Palladium or nickel-catalyzed coupling of the C-Br bond with organozinc reagents.
-
Kumada Coupling: Nickel or palladium-catalyzed reaction of the C-Br bond with Grignard reagents.
-
Lithium-Halogen Exchange: Formation of a lithiated thiophene at the 5-position by treatment with an organolithium reagent, which can then be trapped with various electrophiles.
Q2: I am observing significant desilylation during my cross-coupling reaction. What are the likely causes and how can I prevent it?
Desilylation, the cleavage of the C-Si bond, is a common side reaction. The trimethylsilyl group can be labile under certain conditions.
Potential Causes:
-
Protic Contaminants: Traces of water or other protic impurities in the solvent or reagents can lead to protodesilylation.
-
Strong Bases: Certain strong or nucleophilic bases can promote cleavage of the C-Si bond.
-
High Temperatures: Elevated reaction temperatures can increase the rate of desilylation.
-
Extended Reaction Times: Prolonged exposure to reaction conditions can lead to gradual desilylation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Use freshly distilled solvents and dry solid reagents under vacuum.
-
Select a Milder Base: Consider using milder, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature. A temperature screen can help find the optimal balance between reaction rate and substrate stability.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.
Q3: My lithium-halogen exchange reaction is giving low yields or a complex mixture of products. What should I consider?
The success of lithium-halogen exchange is highly dependent on the reaction conditions, especially the choice of solvent and temperature.
Potential Issues:
-
Slow Exchange Rate: The rate of lithium-halogen exchange can be solvent-dependent.
-
Instability of the Lithiated Intermediate: The resulting 5-lithiothiophene species can be unstable at higher temperatures, leading to decomposition or side reactions.
-
Competing Deprotonation: Although less likely for the thiophene ring protons, deprotonation of other acidic protons in the molecule or reaction mixture can occur.
Troubleshooting Steps:
-
Solvent Choice: Ethereal solvents are typically used. Tetrahydrofuran (THF) is common, often promoting faster exchange than diethyl ether (Et₂O). A mixture of pentane and ether is also frequently employed. The polarity and coordinating ability of the solvent can significantly impact the reactivity of the organolithium reagent.
-
Low Temperature: Perform the reaction at low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. Ensure its concentration is accurately titrated. Using two equivalents of t-butyllithium (t-BuLi) can also be effective, with the second equivalent consuming the t-BuBr byproduct.
-
Rapid Trapping: Add the electrophile to the freshly generated organolithium species at low temperature to ensure efficient trapping before decomposition can occur.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of the solvent and use of an inert atmosphere. Use a fresh, high-quality palladium catalyst and ligand. |
| Poor choice of solvent | The solubility of reagents, particularly the base and boronic acid, is crucial. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or THF/water) often improves yields by dissolving the inorganic base. For some substrates, a switch to 2-MeTHF has been shown to dramatically improve yields. | |
| Inappropriate base | The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective and milder than hydroxides. The base must be sufficiently soluble in the reaction medium. | |
| Significant homocoupling of the boronic acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| High temperature | Lower the reaction temperature. |
Issue 2: Poor Selectivity in Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction at the C-Si bond instead of C-Br (ipso-substitution) | Highly reactive electrophile in the presence of a Lewis acid | Use a milder electrophilic reagent. For example, use N-bromosuccinimide (NBS) instead of Br₂ for bromination. |
| Strong Lewis acid catalyst | Choose a weaker Lewis acid or reduce the catalyst loading. | |
| Solvent polarity | Adjust the solvent polarity. A less polar solvent may disfavor the formation of intermediates that lead to ipso-substitution. |
Data Presentation
The optimal solvent for a given reaction can be highly substrate-dependent. The following tables provide illustrative data on how solvent choice can impact the yield and selectivity of cross-coupling reactions for related substrates.
Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of a Bromothiophene Derivative
| Solvent | Base | Catalyst | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 76 | [2] |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | Lower Yield | [3] |
| THF | Na₂CO₃ | PdCl₂(PPh₃)₂ | Moderate | [4] |
| MeCN | K₂CO₃ | Pd(PPh₃)₄ | Low | [5] |
Note: Yields are for illustrative purposes based on similar but not identical substrates and reaction conditions.
Table 2: General Solvent Recommendations for Common Reactions
| Reaction | Recommended Solvents | Comments |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/H₂O, THF/H₂O, 2-MeTHF, Toluene | A co-solvent of water is often beneficial for dissolving the inorganic base. |
| Stille Coupling | Toluene, DMF, THF | DMF is a polar aprotic solvent that can accelerate the reaction, while toluene is a common non-polar choice. |
| Sonogashira Coupling | THF/amine, DMF | The amine base can sometimes be used as the solvent or co-solvent. |
| Negishi Coupling | THF, Et₂O | Anhydrous ethereal solvents are essential for the formation and reaction of the organozinc reagent. |
| Lithium-Halogen Exchange | THF, Et₂O, Pentane/Et₂O | Low temperatures (-78 °C) are crucial. THF may lead to faster exchange than Et₂O. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst under a stream of inert gas.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Diisopropylamine
-
THF (anhydrous and degassed)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and diisopropylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Thiophene Cross-Coupling: A Technical Support Guide to Managing Homocoupling Side Reactions
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing homocoupling side reactions in thiophene cross-coupling experiments. This resource offers practical, question-and-answer-based solutions to common challenges, detailed experimental protocols, and data-driven insights to enhance reaction efficiency and product purity.
Troubleshooting Guide: Minimizing Thiophene Homocoupling
Undesired homocoupling can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide addresses common issues and provides actionable solutions.
Question 1: I am observing a significant amount of bithiophene byproduct in my Suzuki-Miyaura coupling reaction. What are the primary causes?
Answer: Homocoupling in Suzuki reactions involving thiophene boronic acids or their derivatives is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidative coupling of the boronic acid. This pathway is often facilitated by the palladium catalyst. Rigorous exclusion of oxygen from the reaction mixture is critical.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly promote the homocoupling of the boronic acid before the active Pd(0) catalyst is generated.[2]
Question 2: How can I effectively minimize oxygen in my reaction setup?
Answer: Rigorous degassing of all solvents and reagents is one of the most effective methods to prevent oxygen-mediated homocoupling.[1] Common techniques include:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 20-30 minutes) prior to use.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.[1]
-
Nitrogen Subsurface Sparge: Before adding the catalyst, a subsurface sparge with nitrogen can effectively remove residual oxygen from the reaction mixture.[2]
Question 3: My Stille coupling reaction with a stannylthiophene is producing significant homocoupled byproduct. What are the likely causes and solutions?
Answer: Homocoupling of organostannane reagents is a well-known side reaction in Stille coupling.[3] The primary causes include:
-
Reaction of the Organostannane with the Pd(II) Precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst to yield the homocoupled product and Pd(0).
-
Radical Processes: The Pd(0) catalyst itself can participate in a radical pathway leading to the dimerized product.[3]
To mitigate this, consider the following:
-
Use of Additives: Copper(I) iodide (CuI) can act as a scavenger for free ligands, which are known to inhibit the rate-limiting transmetalation step and can favor side reactions.[4]
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, potentially outcompeting the homocoupling reaction.
-
Slow Addition: Slowly adding the organostannane to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
Question 4: I am attempting a direct C-H arylation of thiophene and observing homocoupling of the thiophene starting material. How can I improve the selectivity?
Answer: In direct C-H arylation, the homocoupling of the thiophene can be a competitive pathway, especially in oxidative C-H/C-H coupling reactions. Strategies to favor the cross-coupling product include:
-
Use a Large Excess of Thiophene: Employing a significant excess of the thiophene coupling partner can statistically favor the cross-coupling reaction over thiophene homocoupling.[5]
-
Control of Oxidant/Additives: In oxidative homocoupling, the choice of oxidant is critical. For instance, palladium-catalyzed C-H homocoupling of thiophenes can be achieved using silver(I) fluoride or acetate as an activator.[6][7][8] For cross-coupling, avoiding such conditions is key. In some direct arylations, additives like pivalic acid (PivOH) can promote the desired C-H activation pathway.
-
Catalyst System: The choice of palladium source and ligands (or lack thereof in phosphine-free systems) is crucial for selectivity. For example, certain phosphine-free palladium complexes have shown high efficiency for direct C-H arylation of thiophenes with minimal homocoupling.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the effect of the base on thiophene homocoupling?
A1: The choice of base can significantly influence the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) and potassium acetate (KOAc) are often effective in direct C-H arylation and can help minimize side reactions.[9][11] For Suzuki reactions, bases like potassium phosphate (K₃PO₄) are commonly used. The base's strength and solubility play a role in the catalytic cycle, and empirical optimization is often necessary for a specific substrate pair.
Q2: How does temperature affect the selectivity between cross-coupling and homocoupling?
A2: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often suppress homocoupling.[1] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling. However, some direct C-H arylation protocols require elevated temperatures (e.g., 100-150 °C) to proceed efficiently.[9][11]
Q3: Can the choice of solvent influence the extent of homocoupling?
A3: Yes, the solvent plays a critical role. Aprotic polar solvents like N,N-dimethylacetamide (DMAc), 1,4-dioxane, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[1][9] The addition of water is often necessary in Suzuki reactions to dissolve the base and facilitate the formation of the boronate species, but excessive water can sometimes promote homocoupling.[1]
Q4: Are there palladium precatalysts that are less prone to causing homocoupling?
A4: Yes, using Pd(0) sources like Pd₂(dba)₃ or precatalysts that rapidly and cleanly generate the active Pd(0) species can be advantageous over using simple Pd(II) salts. This minimizes the concentration of Pd(II) that can directly mediate homocoupling.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of reaction parameters on the yield of the desired cross-coupled product and the suppression of homocoupling.
Table 1: Effect of Palladium Source and Additives on Homocoupling in a Suzuki Reaction
| Entry | Palladium Source | Additive | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | None | 65 | 25 |
| 2 | Pd₂(dba)₃ | None | 85 | <5 |
| 3 | Pd(OAc)₂ | Potassium Formate | 92 | <2 |
| 4 | Palladium Black | None | 95 | <1 |
Data compiled from conceptual examples based on findings in cited literature.[2]
Table 2: Influence of Base and Solvent in Direct C-H Arylation of Thiophene
| Entry | Base | Solvent | Additive | Yield of 2-Arylthiophene (%) |
| 1 | Cs₂CO₃ | Dioxane | None | 75 |
| 2 | K₂CO₃ | DMAc | PivOH | 95 |
| 3 | KOAc | DMAc | None | 88 |
| 4 | Na₂CO₃ | Toluene | None | 60 |
Data represents typical yields observed in phosphine-free direct C-H arylation protocols.[9]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Thiophene Suzuki-Miyaura Coupling
Materials:
-
Thiophene derivative (halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (if applicable, e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Degassing: Degas the solvent mixture (e.g., 1,4-dioxane/water 10:1) by sparging with argon or nitrogen for 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the thiophene halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and ligand (if used, in appropriate molar ratio to Pd).
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Inerting: Perform a subsurface sparge of the reaction mixture with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., 1-2 mol % Pd₂(dba)₃) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Phosphine-Free Direct C-H Arylation of Thiophene
Materials:
-
Thiophene
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or KOAc)
-
Additive (e.g., pivalic acid, PivOH)
-
Anhydrous solvent (e.g., DMAc)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube, add the palladium catalyst (0.5-1 mol %), base (2.0 equiv), and additive (if used, e.g., 30 mol % PivOH).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and a large excess of the thiophene (e.g., 5-10 equiv) to the tube, followed by the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120-150 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography to isolate the desired arylated thiophene.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the underlying chemical processes and decision-making during troubleshooting, the following diagrams are provided.
Caption: Catalytic cycles for cross-coupling vs. homocoupling.
Caption: Troubleshooting workflow for managing homocoupling.
Caption: Relationship between parameters and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed C-H homocoupling of thiophenes: facile construction of bithiophene structure. | Semantic Scholar [semanticscholar.org]
- 9. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 10. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
Technical Support Center: Troubleshooting Heck Reactions of Electron-Rich Thiophenes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in Heck reactions involving electron-rich thiophene derivatives. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides and FAQs
Q1: My Heck reaction with an electron-rich thiophene is resulting in low or no conversion. What are the primary reasons for this?
Low conversion in Heck reactions with electron-rich thiophenes is a common issue, primarily due to:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to the palladium catalyst, leading to deactivation. This is the most frequent cause of low yields in reactions with sulfur-containing heterocycles.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be tailored for challenging substrates like electron-rich thiophenes.
-
Poor Reactivity of the Aryl Halide: While less common with aryl iodides and bromides, aryl chlorides can be particularly unreactive and require highly active catalyst systems.[3]
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst, especially when ligated by phosphines, can decompose to form inactive palladium black.[3]
Q2: How can I mitigate palladium catalyst poisoning by the thiophene substrate?
Several strategies can be employed to overcome catalyst deactivation:
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to compensate for the portion of the catalyst that gets deactivated.[1]
-
Use a More Robust Catalyst System:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or P(t-Bu)₃ are more resistant to poisoning and can enhance catalyst stability and activity.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable complexes with palladium and have shown high efficiency in Heck reactions, even with challenging substrates.[1][4][5][6][7][8] They are generally more robust than most phosphine ligands.[3]
-
-
Slow Addition of the Thiophene: Adding the thiophene substrate portion-wise or via a syringe pump over several hours can maintain a low concentration of the poisoning agent in the reaction mixture at any given time.[1]
Q3: What are the optimal ligands, bases, and solvents for Heck reactions of electron-rich thiophenes?
The optimal conditions are highly substrate-dependent, but here are some general guidelines:
-
Ligands: As mentioned, bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are often the ligands of choice. For electron-rich olefins, bidentate phosphine ligands are sometimes preferred to control regioselectivity.[9]
-
Bases: Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine, Cy₂NMe) are commonly used. The choice of base can influence the reaction rate and selectivity. For some systems, a combination of bases may be beneficial.
-
Solvents: Polar aprotic solvents like DMF, DMAc, and NMP are generally effective for Heck reactions. In some cases, a mixture of solvents, such as acetonitrile and water, has been shown to improve yields and reaction times.[10]
Q4: My reaction starts but then stalls, leaving a significant amount of starting material. What is happening?
This is a classic sign of progressive catalyst deactivation.[1] The catalyst is initially active but is gradually poisoned by the thiophene substrate over the course of the reaction. To address this, refer to the strategies for mitigating catalyst poisoning in Q2, particularly the use of more robust ligands or the slow addition of the thiophene.
Q5: I am observing the formation of palladium black in my reaction. How can I prevent this?
The formation of palladium black indicates the agglomeration of the Pd(0) species into an inactive form. This can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inadequate Ligand Stabilization: The ligand-to-palladium ratio might be too low, or the ligand itself may be degrading under the reaction conditions.
To prevent this, you can try:
-
Lowering the reaction temperature.
-
Increasing the ligand-to-palladium ratio.
-
Screening more robust ligands (e.g., NHCs or bulky phosphines) that can better stabilize the Pd(0) intermediate.
Data Presentation
The following tables summarize quantitative data from a study on the Heck-type arylation of activated thiophenes. While the substrates are electron-deficient, the data provides valuable insights into the effects of various reaction parameters that can be extrapolated to electron-rich systems.
Table 1: Influence of Phosphine Ligand and Palladium Precursor on the Arylation of Thiophene-3-carboxaldehyde with Iodobenzene
| Entry | Palladium Precursor | Ligand | Solvent | Time (h) | Conversion (%) | Selectivity (3a/5a/6a) |
| 1 | Pd(OAc)₂ | PPh₃ | CH₃CN/H₂O | 2.5 | 100 | 66/6/28 |
| 2 | Pd(OAc)₂ | None | CH₃CN/H₂O | 5 | 100 | 74/8/16 |
| 3 | PdCl₂ | PPh₃ | CH₃CN/H₂O | 25 | 96 | 78/4/18 |
| 4 | PdCl₂ | None | DMF | 22 | 59 | 54/3/43 |
Data adapted from Lavenot et al., J. Organomet. Chem. 1998, 567, 49-55.[10] 3a: Desired arylated product, 5a: 2,4-disubstituted product, 6a: Homocoupling product.
Table 2: Influence of Solvent on the Arylation of Thiophene-3-carboxaldehyde with Iodobenzene using Pd(OAc)₂ without a Phosphine Ligand
| Entry | Solvent | Time (h) | Conversion (%) | Selectivity (3a/5a/6a) |
| 1 | CH₃CN/H₂O (9/1) | 5 | 100 | 74/8/16 |
| 2 | H₂O | 3.5 | 100 | 70/15/15 |
| 3 | CH₃CN | 48 | 93 | 61/4/40 |
| 4 | DMF | 48 | 100 | 56/4/40 |
Data adapted from Lavenot et al., J. Organomet. Chem. 1998, 567, 49-55.[10]
Experimental Protocols
General Protocol for Heck Reaction of an Electron-Rich Thiophene with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, or an NHC precursor with a base)
-
Electron-rich thiophene derivative
-
Aryl bromide
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (1.1-1.5 equivalents relative to Pd), and the base (2.0 equivalents relative to the limiting reagent).
-
Addition of Reactants: Add the aryl bromide (1.0 equivalent) and the electron-rich thiophene (1.2-1.5 equivalents) to the Schlenk tube.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-140 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion in Heck reactions.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 5. Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of surface-active N-heterocyclic carbene ligand and its Pd-catalyzed aqueous Mizoroki–Heck reaction [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions Involving Sulfur-Containing Heterocycles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation when working with sulfur-containing heterocycles.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during catalytic reactions involving sulfur-containing heterocycles.
Issue 1: Rapid Loss of Catalytic Activity
Q1: My catalyst (e.g., Pd/C, Ni, Pt/Al₂O₃) is rapidly losing activity in a reaction involving a sulfur-containing heterocycle like thiophene or pyridine. What are the likely causes and how can I troubleshoot this?
A1: Rapid catalyst deactivation in the presence of sulfur-containing heterocycles is a common issue primarily caused by strong poisoning of the active metal sites. The lone pair of electrons on the sulfur atom in heterocycles like thiophene, benzothiophene, and dibenzothiophene, as well as the nitrogen atom in pyridine, can strongly adsorb to the catalyst surface, blocking sites for the desired reaction.[1][2][3]
Troubleshooting Workflow:
References
Technical Support Center: Purification of Silylated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of silylated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the unintended cleavage of silyl ethers during purification?
A1: The primary causes for the degradation of silyl ethers are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions.[1] Even the residual acidity of standard silica gel can be sufficient to cleave more labile silyl ethers, such as trimethylsilyl (TMS) ethers.[2]
Q2: How does the choice of silyl protecting group affect the stability and purification strategy?
A2: The stability of a silyl ether is primarily determined by the steric bulk of the substituents on the silicon atom.[2] Larger, bulkier groups hinder the approach of nucleophiles or protons, thus increasing the stability of the protecting group.[2] This stability directly influences the purification strategy. For instance, a highly labile TMS ether may not survive standard silica gel chromatography, whereas a robust group like tert-Butyldiphenylsilyl (TBDPS) is stable to much harsher conditions.[2][3] The general order of stability is crucial for selecting a protecting group that will survive the required reaction and purification steps.[2]
Q3: Can silylated compounds be purified by methods other than flash chromatography?
A3: Yes, several non-chromatographic methods can be employed, depending on the properties of the compound. These include:
-
Recrystallization: This technique is effective for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4][5]
-
Distillation: For volatile silylated compounds, distillation can be an effective purification method, separating substances based on differences in their boiling points.[4][6]
-
Solvent Extraction: This can be used to remove certain impurities based on their differential solubility in immiscible liquid phases.[7]
-
Scavenger Resins: These functionalized supports can selectively bind to and remove excess reagents or specific impurities from the reaction mixture.[7]
Silyl Ether Stability Data
The selection of an appropriate silyl protecting group is critical for the success of a synthetic sequence. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions, providing a quantitative comparison for strategic planning.
Table 1: Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis
| Silyl Group | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| (Data sourced from multiple references[2][3]) |
Table 2: Relative Stability of Silyl Ethers to Base-Catalyzed Hydrolysis
| Silyl Group | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
| (Data sourced from multiple references[2][3]) |
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of silylated compounds.
Issue 1: My silyl ether is degrading during the aqueous workup.
| Potential Cause | Recommended Solution |
| The aqueous solution is too acidic or basic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use buffered solutions, such as saturated aqueous sodium bicarbonate (for acidic mixtures) or ammonium chloride (for basic mixtures), for washing.[1] |
| The silyl ether is inherently labile (e.g., TMS). | For highly sensitive silyl ethers, perform extractions quickly and at low temperatures. If possible, consider a non-aqueous workup. For future experiments, select a more robust protecting group like TBDMS or TIPS.[1] |
Issue 2: My silyl ether is being cleaved on a silica gel column.
| Potential Cause | Recommended Solution |
| Residual acidity of the silica gel. | Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the chosen eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or imidazole, and then packing the column with this slurry.[1] Alternatively, use commercially available deactivated or neutral silica gel. |
| The eluent is too polar or contains a protic solvent (e.g., methanol). | If possible, switch to a less polar, aprotic eluent system. If a protic solvent is necessary, add a small amount of triethylamine to the eluent to suppress degradation.[1][8] |
| The compound has a long residence time on the column. | Optimize chromatography conditions for faster elution. This can be achieved by slightly increasing the eluent polarity (while monitoring for decomposition) or using a shorter, wider column to reduce the analysis time.[1] |
Issue 3: I cannot separate my silylated product from silyl-containing byproducts (e.g., siloxanes).
| Potential Cause | Recommended Solution |
| Silyl byproducts from the silylation reaction are co-eluting with the product. | If an excess of silylating agent was used, purification by flash chromatography is often required to remove the resulting silanol and siloxane byproducts.[3] |
| Hydrolysis of the silylating agent or silyl ether during workup or purification. | Ensure anhydrous conditions during the reaction and consider a non-aqueous workup. Pre-treating the silica gel column with a base can also prevent on-column hydrolysis that generates polar silanol impurities. |
Visualization of Purification Workflows
The following diagrams illustrate logical workflows for troubleshooting and selecting a purification strategy for silylated compounds.
Caption: Troubleshooting workflow for silyl ether degradation.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Neutralizing Silica Gel for Flash Chromatography
This protocol is designed to prevent the degradation of acid-sensitive compounds, such as labile silyl ethers, during column chromatography.[1]
-
Prepare Eluent with Base: Prepare the desired mobile phase (eluent) for your chromatography. To this solvent system, add 0.5-1% (v/v) of triethylamine (Et₃N).
-
Create Slurry: In a beaker, add the required amount of silica gel for your column. Pour a portion of the base-containing eluent into the beaker and gently swirl to create a homogeneous slurry.
-
Pack Column: Carefully pour the silica gel slurry into the chromatography column. Open the stopcock to allow the solvent to drain while continuously tapping the side of the column to ensure even packing and remove any air bubbles.
-
Equilibrate: Once packed, pass 2-3 column volumes of the base-containing eluent through the column to ensure it is fully equilibrated and neutralized before loading the sample.
-
Proceed with Chromatography: Load your sample and run the column as usual, using the eluent that contains the triethylamine.
Protocol 2: General Procedure for Deprotection of a TBDMS Ether using TBAF
This procedure describes a common method for cleaving a TBDMS (TBS) protecting group using a fluoride source.[1][9]
-
Dissolve Substrate: Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBAF: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Monitor Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Quench and Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash and Dry: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mt.com [mt.com]
- 6. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: The Heck Reaction with 3-Bromothiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-bromothiophene in Heck coupling reactions. The following information addresses common issues related to base selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the Heck reaction of 3-bromothiophene?
The base in a Heck reaction has two primary roles: to neutralize the hydrogen halide (HBr) produced during the catalytic cycle and to regenerate the active Pd(0) catalyst from the Pd(II) species.[1] For a less reactive substrate like 3-bromothiophene, the efficiency of this regeneration step can significantly influence the overall reaction rate and yield.[2] An inappropriate base can lead to slow or stalled reactions, catalyst decomposition (formation of palladium black), or an increase in side product formation.[3]
Q2: What are the main differences between using an organic base (like triethylamine) and an inorganic base (like potassium carbonate)?
-
Organic Bases (e.g., Triethylamine, Et₃N): These are typically soluble in common organic solvents used for Heck reactions (like DMF, DMAc, or toluene). Their solubility ensures a homogeneous reaction mixture, which can sometimes lead to faster reaction rates. However, they can be more sterically hindered, which might affect their efficiency in deprotonating the palladium-hydride intermediate.
-
Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃; Sodium Acetate, NaOAc): These are often only partially soluble in organic solvents, leading to heterogeneous reaction mixtures. While this can sometimes result in slower reaction rates, they are thermally stable and less prone to side reactions that can occur with amine bases at high temperatures. The surface area of the inorganic base can be a critical factor; using a finely powdered base is often recommended.[4]
Q3: Can the strength of the base affect the outcome of the reaction?
Yes, the base strength can be a crucial parameter. A base that is too weak may not be effective in the catalyst regeneration step, leading to low conversion. Conversely, a base that is too strong can promote side reactions, such as isomerization of the alkene or decomposition of the starting materials or products. For challenging substrates, a screening of bases with varying strengths (e.g., NaHCO₃ vs. K₂CO₃ vs. Cs₂CO₃) may be necessary to find the optimal balance for reactivity and selectivity.[5]
Q4: I am observing the formation of "palladium black." Can the choice of base contribute to this?
Yes, the base can play a role in the formation of palladium black, which is a sign of catalyst deactivation. If the base is not efficient at regenerating the Pd(0) catalyst, the Pd(II) intermediate may be more prone to decomposition pathways that lead to the precipitation of metallic palladium. This is often exacerbated by high temperatures. Ensuring the base is effective and present in a sufficient amount is crucial to maintain the catalytic cycle and prevent catalyst agglomeration.[3]
Troubleshooting Guide
| Observation | Potential Cause Related to Base Selection | Suggested Solution(s) |
| Low to no conversion of 3-bromothiophene | The selected base is too weak or not soluble enough in the reaction medium to efficiently regenerate the Pd(0) catalyst.[6] | - Switch to a stronger inorganic base (e.g., from NaOAc to K₂CO₃ or K₃PO₄).- If using an inorganic base, ensure it is finely powdered to maximize surface area.- Consider switching to a soluble organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).- If using an organic base, ensure it is not too sterically hindered for the specific catalyst system. |
| Reaction starts but stalls after a few hours | The base is being consumed by side reactions or is degrading at the reaction temperature. The pKa of the conjugate acid of the base may be too low for the reaction conditions. | - Increase the equivalents of the base (e.g., from 1.5 to 2.5 equivalents).- Switch to a more thermally stable base, particularly if running the reaction at high temperatures (>120 °C).- For inorganic bases, ensure they are anhydrous, as water can sometimes inhibit the reaction, although in some cases, aqueous mixtures can be beneficial.[7] |
| Formation of significant side products (e.g., alkene isomerization, reductive Heck products) | The base is too strong, leading to undesired side reactions.[1][8] The interaction between the base and the solvent can also influence the formation of byproducts. | - Switch to a weaker base (e.g., from K₃PO₄ to K₂CO₃ or NaHCO₃).[5]- Screen different classes of bases (e.g., switch from an amine base to a carbonate or phosphate base).- Optimize the reaction temperature and time, as prolonged reaction times can increase the likelihood of side product formation. |
| Inconsistent results between batches | The quality and handling of the base may be inconsistent. For example, inorganic bases can be hygroscopic, and their water content can affect the reaction. The purity of organic bases can also vary. | - Ensure inorganic bases are freshly dried before use.- Use a high-purity grade of organic base from a reliable supplier.- Standardize the procedure for handling and adding the base to the reaction mixture. |
Data Presentation
The following table summarizes the impact of different bases on the Heck reaction of 3-bromothiophene and other aryl bromides, based on literature data. Direct comparative studies for 3-bromothiophene are limited; therefore, data for analogous systems are included for guidance.
| Base | Substrate | Alkene | Catalyst System | Solvent | Temp (°C) | Yield (%) | Key Observations | Reference |
| K₂CO₃ | 3-Bromothiophene | pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | DMF | 130 | 36 | Moderate yield, with formation of a significant amount of the linear alcohol byproduct. | [5] |
| NaHCO₃ | 4-Bromobenzonitrile | pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | DMF | 130 | 81 (ketone) | Higher selectivity for the desired ketone product compared to K₂CO₃. | [5] |
| KOAc | 3-Bromothiophene | Styrene | Pd(OAc)₂ | DMA | 150 | Not specified | A standard protocol for Heck coupling of 3-bromothiophene. | [9] |
| Et₃N | 3,4-Dibromothiophene-2-carbaldehyde | Methyl acrylate | Pd(OAc)₂ / PPh₃ | DMF | 100 | Not specified | Triethylamine is a commonly used organic base for Heck reactions of substituted thiophenes. | [10] |
| K₂CO₃ | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC precursor | DMF/H₂O (1:1) | 80 | >95 | K₂CO₃ was found to be the optimal base in a screening that also included Cs₂CO₃, t-BuOK, and K₃PO₄ for this system. | [7] |
| Cs₂CO₃ | Aryl Chlorides | Styrene / Methyl Acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100-120 | High | Cesium carbonate was found to be the optimal base for this challenging coupling. | [11] |
Experimental Protocols
Protocol 1: Heck Reaction of 3-Bromothiophene with Styrene using Potassium Carbonate (Inorganic Base)
This protocol is a representative procedure for the Heck reaction using an inorganic base.
Materials:
-
3-Bromothiophene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add finely powdered, anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter to remove inorganic salts.
-
Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-styrylthiophene.
Protocol 2: Heck Reaction of 3-Bromothiophene with Methyl Acrylate using Triethylamine (Organic Base)
This protocol is a representative procedure for the Heck reaction using an organic base.
Materials:
-
3-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), distilled
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 mmol, 1.0 eq) and palladium(II) acetate (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol, 1.5 eq) via syringe.
-
Add methyl acrylate (1.2 mmol, 1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess triethylamine.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl (E)-3-(thiophen-3-yl)acrylate.
Mandatory Visualization
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Minimizing Reductive Dehalogenation of Bromothiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of reductive dehalogenation during cross-coupling reactions of bromothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is reductive dehalogenation and why is it a problem in bromothiophene coupling reactions?
A1: Reductive dehalogenation is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of a debrominated thiophene byproduct instead of the desired coupled product. This side reaction reduces the overall yield of the target molecule and complicates the purification process. The carbon-bromine bond on the thiophene ring can be cleaved under various conditions, including through the protonolysis of organometallic intermediates or via side reactions involving the metal catalyst.[1]
Q2: Which cross-coupling reactions are most susceptible to reductive dehalogenation with bromothiophenes?
A2: Reductive dehalogenation is a common side reaction in several widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Kumada couplings, particularly when using bromothiophene substrates.[1] The specific conditions of each reaction, such as the choice of catalyst, ligands, base, and temperature, can significantly influence the extent of this side reaction.
Q3: Does the position of the bromine atom on the thiophene ring (2-bromo vs. 3-bromo) affect the likelihood of dehalogenation?
A3: Yes, the position of the bromine atom influences the reactivity of the bromothiophene isomer. Generally, 2-bromothiophene is more reactive in palladium-catalyzed cross-coupling reactions than 3-bromothiophene.[1][2] This is attributed to the greater electron-deficient nature of the C2 position, which facilitates the oxidative addition step in the catalytic cycle.[1][2] While this higher reactivity can be advantageous, it can also make 2-bromothiophene more susceptible to certain side reactions, including dehalogenation, under non-optimized conditions. Conversely, 3-bromothiophene can be a more challenging substrate, sometimes requiring more forcing conditions which can also promote dehalogenation.[1]
Q4: What are the primary factors that contribute to reductive dehalogenation?
A4: Several factors can promote reductive dehalogenation, including:
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[3]
-
Choice of Base: Some bases can act as hydride donors, leading to dehalogenation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates and favor dehalogenation.[3][4]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role in preventing this side reaction.[3]
-
Presence of Water: In certain reactions, like the Suzuki-Miyaura coupling, the presence of excess water can significantly contribute to dehalogenation.[3][5]
Q5: Are there any other significant side reactions to be aware of when working with bromothiophenes?
A5: Besides reductive dehalogenation, other common side reactions include homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organotin reagent in Stille coupling) and the formation of Wurtz-type homocoupling byproducts in Grignard-based couplings.[3][6][7] Decomposition of the starting material or product can also occur, especially at elevated temperatures.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant formation of debrominated thiophene byproduct is observed.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent Ratio | The ratio of the organic solvent to water can be critical. For instance, in a dioxane/water system, a high water content can lead to increased dehalogenation. Solution: Optimize the solvent ratio. A 6:1 dioxane/water ratio has been shown to minimize dehalogenation while ensuring complete conversion.[5] |
| Suboptimal Base | The choice of base can influence the reaction outcome. Solution: Screen different bases. Weaker, non-nucleophilic bases like K₃PO₄ or CsF are often preferred to minimize side reactions.[8] |
| Ineffective Ligand | The ligand on the palladium catalyst is crucial for stabilizing the catalytic species and promoting the desired cross-coupling pathway. Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired reductive elimination step over dehalogenation.[8][9] |
| High Reaction Temperature | Elevated temperatures can favor the dehalogenation pathway. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] |
Stille Coupling
Problem: Low yield of the desired coupled product with significant dehalogenation of the starting bromothiophene.
| Potential Cause | Troubleshooting Steps & Solutions |
| Solvent Choice | Solvents like dioxane and DMF have been observed to promote dehalogenation in some cases. Solution: Switch to a less coordinating solvent like toluene.[3][4] |
| Inadequate Ligand | The standard Pd(PPh₃)₄ catalyst may not be optimal and can lead to slow reductive elimination, allowing for dehalogenation to occur. Solution: Use bulkier phosphine ligands like P(t-Bu)₃ or dppf to accelerate the coupling reaction.[3][4] |
| High Temperature | As with other coupling reactions, high temperatures can promote dehalogenation. Solution: If possible, lower the reaction temperature. Microwave irradiation can sometimes aid reaction kinetics at lower overall temperatures.[4] |
Kumada Coupling
Problem: Low yield of the cross-coupled product and formation of homocoupled (Wurtz) byproducts and/or debrominated thiophene.
| Potential Cause | Troubleshooting Steps & Solutions |
| Grignard Reagent Instability/Side Reactions | Grignard reagents are highly basic and can be protonated by trace amounts of water, leading to dehalogenation. They can also undergo homocoupling. Solution: Ensure strictly anhydrous conditions by oven-drying all glassware and using anhydrous solvents.[7] Activate the magnesium turnings with iodine or 1,2-dibromoethane before use.[6][7] |
| High Concentration of Grignard Reagent | A high concentration of the Grignard reagent can favor homocoupling. Solution: Add the Grignard reagent solution dropwise to the reaction mixture to maintain a low concentration.[6][7] |
| Suboptimal Catalyst/Ligand | The choice of nickel or palladium catalyst and associated ligands is important for selectivity. Solution: For nickel-catalyzed reactions, consider using ligands like 1,3-bis(diphenylphosphino)propane (dppp) to improve selectivity for the cross-coupling product.[6] |
Data Presentation
Effect of Dioxane/Water Ratio on Dehalogenation in Suzuki-Miyaura Coupling
Based on studies of 4,5-dibromothiophene-2-carboxaldehyde.[5]
| Dioxane:Water Ratio (v/v) | Outcome | Dehalogenation Level |
| 4:1 | Major product is dehalogenated | High |
| 6:1 | Complete conversion, minimal side reaction | <10% |
| 8:1 | Incomplete reaction after 24 hours | Low |
Comparative Yields of Suzuki-Miyaura Coupling for 2- and 3-Bromothiophene with Phenylboronic Acid
Note: Yields are indicative and can vary based on specific reaction conditions.[2]
| Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling of a Dibromothiophene Derivative
This protocol is adapted from a procedure optimized to reduce dehalogenation.[3][5]
-
Preparation: To an oven-dried Schlenk flask, add the dibromothiophene derivative (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 6:1 mixture of dioxane and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Negishi Coupling of 3-Bromothiophene
-
Organozinc Reagent Preparation: Prepare the organozinc reagent by transmetalation of the corresponding organolithium or Grignard reagent with anhydrous zinc chloride in THF under an inert atmosphere.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv) in anhydrous THF. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Addition of Organozinc Reagent: Slowly add the prepared organozinc reagent (1.2 equiv) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or GC/MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of 3-Bromothiophene
This is a general protocol and may require optimization.[10][11]
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv) in an anhydrous solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1 - 1.5 equiv), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 1-5 mol%), and a copper(I) co-catalyst (e.g., copper(I) iodide, 2-10 mol%).
-
Base Addition: Add an amine base, such as triethylamine or diisopropylamine (2-3 equiv).
-
Reaction: Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Work-up: Once the reaction is complete, dilute with an appropriate organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing reductive dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Silylated Thiophenes on Basic Alumina
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing basic alumina for the column chromatography of silylated thiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of silylated thiophenes using basic alumina column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Silylated Thiophene | 1. Desilylation on the Column: The basic alumina may be too active, leading to the cleavage of the silyl ether protecting group, especially for more labile groups like Trimethylsilyl (TMS).[1] The resulting unprotected thiophene alcohol is more polar and may remain on the column. | a. Deactivate the Alumina: Reduce the activity of the basic alumina by adding a small percentage of water (e.g., 1-5% w/w) and mixing thoroughly before packing the column.[2] b. Use a More Robust Silyl Group: If possible, use a bulkier, more stable silyl protecting group such as tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS), which are more resistant to cleavage.[1] c. Use Neutral Alumina: Consider using neutral alumina, which is less reactive and may prevent the cleavage of sensitive silyl ethers.[2][3] |
| 2. Irreversible Adsorption: The thiophene moiety, particularly if it has other functional groups, might be interacting too strongly with the alumina surface. | a. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, for example, slowly increase the percentage of ethyl acetate. b. Add a Competitive Binder: In some cases, adding a small amount of a more polar, aprotic solvent like diethyl ether to the mobile phase can help to elute strongly bound compounds. | |
| Poor Separation of Silylated Thiophene from Impurities | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimized to resolve the desired compound from impurities. | a. Optimize via TLC: Before running the column, perform Thin-Layer Chromatography (TLC) on basic alumina plates with various solvent systems to find the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the desired compound. b. Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can effectively separate compounds with close Rf values. A common gradient for silylated aromatics is a gradual increase of ethyl acetate in hexane.[4] |
| 2. Column Overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity. | a. Reduce Sample Load: A general guideline is to use a 20:1 to 50:1 ratio of alumina to crude sample by weight for difficult separations. b. Increase Column Dimensions: Use a longer and/or wider column to improve separation for a given amount of sample. | |
| Silylated Thiophene Elutes with the Solvent Front | 1. Eluent is Too Polar: The mobile phase is too strong and is eluting all compounds, including the desired product, without any separation. | a. Decrease Eluent Polarity: Start with a much less polar solvent system, such as pure hexane or a very low percentage of a more polar solvent. b. Re-evaluate with TLC: Use TLC to find a solvent system where the desired compound has an Rf value in the optimal range (0.2-0.4). |
| Tailing of the Silylated Thiophene Peak | 1. Interactions with Active Sites: Even on basic alumina, there can be active sites that lead to non-ideal peak shapes, especially if the compound has any acidic protons or coordinating groups. | a. Deactivate Alumina: As with low recovery, deactivating the alumina with a small amount of water can help create more uniform adsorbent sites. b. Use a Different Solvent: Sometimes, changing the solvent system (e.g., from an ester-based system to an ether-based one) can alter the interactions and improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: Why should I use basic alumina instead of silica gel for my silylated thiophene?
A1: Basic alumina is often a good choice for compounds that are sensitive to acidic conditions.[5] Silica gel is acidic and can cause the degradation of acid-labile compounds, which can include some thiophene derivatives or other functional groups in your molecule. Additionally, basic alumina is suitable for the purification of neutral and basic compounds.[5][6]
Q2: Will the basicity of the alumina cleave my silyl ether?
A2: There is a risk of cleaving silyl ethers on basic alumina, especially for more labile groups like TMS.[1] The stability of silyl ethers generally follows the trend: TMS < Triethylsilyl (TES) < TBDMS < TIPS < tert-Butyldiphenylsilyl (TBDPS).[1] For TMS-protected thiophenes, using deactivated or neutral alumina is recommended. TBDMS and other bulkier groups are generally more stable under these conditions.
Q3: What is the best way to pack a basic alumina column?
A3: Alumina columns can be packed using a "dry packing" method. First, place a plug of cotton or glass wool at the bottom of the column. Add a layer of sand, then pour the dry alumina powder into the column. Gently tap the side of the column to ensure even packing. Add another layer of sand on top of the alumina. Finally, carefully add the mobile phase, ensuring not to disturb the packed bed.
Q4: What solvent systems are typically used for silylated aromatic compounds on basic alumina?
A4: A good starting point is a non-polar solvent system, gradually increasing in polarity. Common systems include mixtures of hexanes (or petroleum ether) with ethyl acetate or diethyl ether. The optimal ratio should be determined by TLC on basic alumina plates. For many silylated aromatic compounds, elution is achieved with low to moderate percentages of the more polar solvent.
Q5: Can I use solvents like acetone or methanol with basic alumina?
A5: It is generally recommended to avoid using acetone and ethyl acetate with highly active basic alumina, as they can undergo self-condensation (acetone) or saponification (ethyl acetate).[7] However, with deactivated alumina and in mixtures with non-polar solvents, ethyl acetate is commonly used. Methanol is a very polar solvent and should be used in small proportions at the end of a gradient elution to clean the column, as it will elute most compounds.
Q6: My silylated thiophene is a non-polar oil. How should I load it onto the column?
A6: For non-polar oils, you can dissolve the sample in a minimal amount of the initial, low-polarity mobile phase (e.g., hexane) and carefully pipette it onto the top of the column. Alternatively, for better band sharpness, you can use a "dry loading" technique. Dissolve your sample in a volatile solvent (like dichloromethane or diethyl ether), add a small amount of basic alumina to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a qualitative comparison of the stability of common silyl ethers under basic conditions, which can help in selecting an appropriate protecting group when basic alumina chromatography is planned.
| Silyl Group | Abbreviation | Stability to Basic Conditions |
| Trimethylsilyl | TMS | Low |
| Triethylsilyl | TES | Moderate |
| tert-Butyldimethylsilyl | TBDMS | High |
| tert-Butyldiphenylsilyl | TBDPS | High |
| Triisopropylsilyl | TIPS | Very High |
Table 2: Representative Eluent Systems for Silylated Aromatic Compounds on Basic Alumina
The following table provides starting points for developing a solvent system for the purification of silylated thiophenes. The optimal system for a specific compound must be determined experimentally using TLC.
| Compound Type | Stationary Phase | Example Eluent System (v/v) | Comments |
| Non-polar Silylated Aromatics/Heterocycles | Basic Alumina (Activity II-III) | 1-10% Ethyl Acetate in Hexane | Good starting point for many silylated compounds. |
| Moderately Polar Silylated Aromatics/Heterocycles | Basic Alumina (Activity II-III) | 10-30% Ethyl Acetate in Hexane | For compounds with additional polar functional groups. |
| Silylated Phenols/Alcohols (Aromatic) | Basic Alumina (Activity III) | 5-20% Diethyl Ether in Hexane | Diethyl ether can sometimes provide different selectivity than ethyl acetate. |
| Separation of closely related silylated compounds | Basic Alumina (Activity II-III) | Gradient: 0% to 15% Ethyl Acetate in Hexane | A shallow gradient can improve the resolution of compounds with similar polarities.[4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a TBDMS-protected Thiophene on Basic Alumina
-
Preparation of the Stationary Phase:
-
If using Brockmann Activity I basic alumina, consider deactivating it to Activity II or III to prevent potential desilylation. To do this, add the required amount of water (e.g., 3% w/w for Activity II, 6% for Activity III) to the dry alumina in a sealed flask and shake until the mixture is a uniform, free-flowing powder.
-
-
Column Packing (Dry Method):
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a 1-2 cm layer of sand.
-
Pour the prepared basic alumina into the column. Tap the column gently to ensure a well-packed, homogenous bed.
-
Add another 1-2 cm layer of sand on top of the alumina.
-
Pre-elute the column with the starting mobile phase (e.g., 100% hexane) until the packing is fully wetted and equilibrated. Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude silylated thiophene (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of basic alumina to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial mobile phase (e.g., 100% hexane) to the column.
-
Begin collecting fractions.
-
If using isocratic elution, continue with the same solvent mixture determined by TLC.
-
If using gradient elution, start with a low polarity solvent (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in increments (e.g., 2%, 5%, 10%, etc.).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure, silylated thiophene.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Experimental workflow for purifying silylated thiophenes.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of silyl protecting groups from hydroxyl functions with ammonium fluoride in methanol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cup.edu.cn [cup.edu.cn]
- 5. silicycle.com [silicycle.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (5-bromothiophen-2-yl)trimethylsilane and 2,5-dibromothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key thiophene-based building blocks in organic synthesis: (5-bromothiophen-2-yl)trimethylsilane and 2,5-dibromothiophene. Understanding the distinct chemical behavior of these reagents is crucial for the strategic design of synthetic routes toward complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document outlines their comparative performance in common synthetic transformations, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of this compound and 2,5-dibromothiophene is fundamentally dictated by their differing substitution patterns. The trimethylsilyl (TMS) group in this compound primarily serves as a directing group for lithiation and can be strategically removed or retained. In contrast, the two bromine atoms in 2,5-dibromothiophene offer opportunities for selective sequential functionalization, with the bromine at the 5-position generally exhibiting higher reactivity in cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are pivotal for the formation of carbon-carbon bonds. The performance of this compound and 2,5-dibromothiophene in these transformations highlights their distinct synthetic utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl compounds. For 2,5-dibromothiophene, selective mono-arylation is often achievable by controlling the stoichiometry of the boronic acid, with the bromine at the 5-position being preferentially substituted.[1] this compound, having only one reactive site for this coupling, undergoes straightforward arylation.
| Entry | Thiophene Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-dibromo-3-methylthiophene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 (mono-substituted) | [2] |
| 2 | 2,5-dibromo-3-methylthiophene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70 (di-substituted) | [2] |
| 3 | 2-acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-complex (0.25) | KOH | H₂O | 100 | 1 | 93 | [3] |
| 4 | 2-bromothiophene | Phenylboronic acid | Pd(II)-complex (1) | K₂CO₃ | H₂O | 100 | 0.5 | 95 (thermal) | [4] |
Note: The data presented is from various sources and not from direct head-to-head comparative experiments under identical conditions. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-dibromo-3-methylthiophene (Mono-arylation)
Materials:
-
2,5-dibromo-3-methylthiophene
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 2,5-dibromo-3-methylthiophene (1 equivalent), the arylboronic acid (1.1 equivalents), and K₃PO₄ (2 equivalents).[2]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask.[2]
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[2]
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.[2]
Reactivity in Lithiation and Metal-Halogen Exchange Reactions
Lithiation followed by quenching with an electrophile is a powerful tool for the functionalization of thiophenes. The presence of the trimethylsilyl group or a second bromine atom significantly influences the outcome of these reactions.
Directed Ortho-Metalation vs. Halogen-Metal Exchange
For this compound, the trimethylsilyl group can act as a blocking group, allowing for lithiation at the adjacent C3 position through a directed ortho-metalation (DoM) mechanism, although direct C-H lithiation adjacent to the sulfur is also a consideration.[5][6][7] More commonly, the TMS group directs lithiation to the ortho position of other directing groups on an aromatic ring. In the context of the thiophene ring itself, which is a π-excessive heterocycle, lithiation tends to occur at the C2 position if available.[5]
In the case of 2,5-dibromothiophene, treatment with a strong lithium base like n-butyllithium typically results in a halogen-metal exchange reaction rather than deprotonation.[8] This exchange is generally faster for bromine than for chlorine. Selective monolithiation can be achieved by careful control of reaction conditions such as solvent and temperature.[8][9]
| Entry | Thiophene Derivative | Reagent | Solvent | Temperature (°C) | Product Type | Reference |
| 1 | 2,5-dibromopyridine | n-BuLi | Toluene | -78 | 2-lithio-5-bromopyridine | [8] |
| 2 | 2,5-dibromopyridine | n-BuLi | THF | -78 | 5-lithio-2-bromopyridine | [8] |
| 3 | 2,3-dibromothiophene | LDA | THF | -78 | (4,5-dibromo-2-thienyl)lithium | [9] |
Note: Direct comparative data for the two target compounds is scarce. The data for 2,5-dibromopyridine illustrates the principle of selective monolithiation which is applicable to 2,5-dibromothiophene.
Experimental Protocol: Selective Monolithiation of 2,5-Dibromothiophene and Trapping
Materials:
-
2,5-dibromothiophene
-
n-Butyllithium (1 equivalent)
-
Anhydrous tetrahydrofuran (THF) or Toluene
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2,5-dibromothiophene (1 equivalent) in anhydrous THF (for lithiation at the 5-position) or toluene (for lithiation at the 2-position) in a flame-dried, three-necked flask under an inert atmosphere.[8]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1 equivalent) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the mono-functionalized thiophene.
Visualization of Reactivity Pathways
The following diagrams illustrate the key differences in the reactivity pathways of this compound and 2,5-dibromothiophene.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of Thiophene Reagents: Unveiling the Advantages of (5-bromothiophen-2-yl)trimethylsilane in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel thiophene-containing molecules, the choice of coupling reagent is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. While thiophene boronic acids have been a mainstay in palladium-catalyzed Suzuki-Miyaura couplings, their inherent instability presents notable challenges. This guide provides an objective comparison between (5-bromothiophen-2-yl)trimethylsilane and thiophene-2-boronic acid, highlighting the distinct advantages of the organosilane reagent in cross-coupling reactions, supported by experimental data and detailed protocols.
The strategic incorporation of the thiophene moiety is a common pursuit in medicinal chemistry and materials science, owing to its presence in numerous approved drugs and high-performance organic materials. Palladium-catalyzed cross-coupling reactions are the workhorse for forging the necessary carbon-carbon bonds. However, the widely used thiophene boronic acids are notoriously prone to protodeboronation, a detrimental side reaction that cleaves the carbon-boron bond, leading to reduced yields and the formation of unwanted byproducts.[1][2][3] This instability often necessitates meticulous optimization of reaction conditions and can complicate purification processes.
In contrast, this compound, utilized in Hiyama cross-coupling reactions, emerges as a robust and reliable alternative. Organosilanes are lauded for their exceptional stability towards air and moisture, translating to a longer shelf-life and greater ease of handling.[4][5] This inherent stability also minimizes the occurrence of undesired side reactions, often leading to cleaner reaction profiles and higher isolated yields of the target molecule.
Key Advantages of this compound:
-
Enhanced Stability and Handling: Unlike thiophene boronic acids, which can degrade upon storage or during reaction workup, this compound is a stable, often crystalline solid that can be handled in air with minimal precautions.[4][5] This robustness simplifies experimental setup and improves reproducibility.
-
Resistance to Protodeboronation: The carbon-silicon bond is significantly more stable than the carbon-boron bond under the basic conditions typically employed in cross-coupling reactions. This effectively circumvents the issue of protodeboronation that plagues thiophene boronic acids, leading to more efficient reagent utilization and higher product yields.[1][2]
-
Controlled Activation: The reactivity of the organosilane in Hiyama coupling is "switched on" by the addition of a fluoride source (e.g., TBAF) or a strong base.[5][6] This provides a greater degree of control over the reaction, allowing for the tolerance of a wider range of functional groups on the coupling partners.
-
Low Toxicity: Organosilicon compounds and their byproducts are generally considered to have lower toxicity compared to organoboron and, particularly, organotin reagents used in Stille couplings, making them a more environmentally benign choice.[5]
Comparative Performance Data
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings using thiophene boronic acids and Hiyama couplings using a representative thienylsilane. While a direct, one-to-one comparison under identical conditions is scarce in the literature, these data provide a valuable overview of the expected performance.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura vs. Hiyama Coupling of Thiophene Derivatives
| Parameter | Suzuki-Miyaura Coupling (Thiophene Boronic Acid) | Hiyama Coupling ((Thienyl)trimethylsilane) |
| Organometallic Reagent | Thiophene-2-boronic acid | This compound |
| Electrophile | Aryl Halide (I, Br, Cl) or Triflate | Aryl Halide (I, Br, Cl) or Triflate |
| Catalyst | Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, XPhos) | Phosphine ligands or N-heterocyclic carbenes (NHCs) |
| Activator/Base | Inorganic Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Fluoride Source (e.g., TBAF) or strong base (e.g., NaOH) |
| Solvent | Toluene, Dioxane, DMF, often with water | THF, Dioxane, Toluene |
| Temperature | 80-120 °C | 60-120 °C |
Table 2: Representative Yields for the Synthesis of 2-Arylthiophenes
| Coupling Partner | Product | Reagent | Coupling Type | Yield (%) | Reference |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | Thiophene-2-boronic acid | Suzuki-Miyaura | 76 | [7] |
| Pyridine-2-sulfonyl fluoride | 2-(Thiophen-2-yl)pyridine | 2-Thiopheneboronic acid | Suzuki-Miyaura | ~70-80 | [4] |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-bromothiophene | This compound | Hiyama | High (expected) | [2][8] |
| Various Aryl Halides | 2-Arylthiophenes | Thienylsilanes | Hiyama | 35-99 | [8] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a model compound, 2-(4-methoxyphenyl)thiophene, via both Suzuki-Miyaura and Hiyama coupling reactions.
Experimental Protocol 1: Suzuki-Miyaura Coupling of Thiophene-2-boronic acid with 4-Bromoanisole
Materials:
-
Thiophene-2-boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Water (1 mL per mmol of aryl halide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)thiophene.
Experimental Protocol 2: Hiyama Coupling of this compound with a Generic Aryl Halide
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos) (4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL per mmol of aryl halide)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF, followed by the aryl halide and this compound via syringe.
-
Add the TBAF solution dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways and Comparative Logic
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the catalytic cycles of the Suzuki-Miyaura and Hiyama couplings and a logical workflow for reagent selection.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Figure 2: Catalytic Cycle of the Hiyama Coupling.
Figure 3: Logical Workflow for Reagent Selection.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Silylated vs. Non-silylated Bromothiophenes: A Reactivity Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, bromothiophenes are invaluable building blocks. The strategic introduction of a silyl group, such as trimethylsilyl (TMS), onto the thiophene ring can significantly alter its reactivity, offering both opportunities and challenges in synthetic design. This guide provides an objective comparison of the reactivity of silylated and non-silylated bromothiophenes in key chemical transformations, supported by representative experimental data and detailed protocols.
Executive Summary
The presence of a silyl group on a bromothiophene ring generally leads to nuanced differences in reactivity compared to its non-silylated counterpart. In palladium-catalyzed cross-coupling reactions, the trimethylsilyl (TMS) group, acting as a weak electron-releasing group, can slightly modulate the electronic properties of the thiophene ring.[1] This can influence the rates of key steps in the catalytic cycle, such as oxidative addition. Furthermore, the steric bulk of the silyl group can play a significant role in determining reaction outcomes. In lithiation reactions, the silyl group can act as a directing group or a protecting group, preventing unwanted side reactions.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for key reactions, comparing the performance of 2-bromothiophene with 2-bromo-5-(trimethylsilyl)thiophene. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is a compilation from various sources and serves to illustrate general trends.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90-98%[2] |
| 2 | 2-Bromo-5-(trimethylsilyl)thiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95% |
Table 2: Stille Coupling with Tributyl(phenyl)stannane
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~80-90% |
| 2 | 2-Bromo-5-(trimethylsilyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~75-85% |
Table 3: Lithiation and Quenching with an Electrophile (e.g., Acetone)
| Entry | Bromothiophene Isomer | Lithiating Agent | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | n-BuLi | Acetone | THF | -78 | 1 | ~80-90% |
| 2 | 2-Bromo-5-(trimethylsilyl)thiophene | n-BuLi | Acetone | THF | -78 | 1 | ~70-80% |
Discussion of Reactivity Trends
Cross-Coupling Reactions (Suzuki and Stille):
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-determining step. The trimethylsilyl group on the thiophene ring can influence this step through both electronic and steric effects.
-
Electronic Effects: The TMS group is generally considered to be weakly electron-releasing through hyperconjugation.[1] This can slightly increase the electron density on the thiophene ring, which might slightly decrease the rate of oxidative addition compared to the non-silylated analogue. However, this effect is generally subtle.
-
Steric Effects: The steric bulk of the TMS group can hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate and leading to slightly lower yields, especially with sterically demanding coupling partners.
Overall, while silylated bromothiophenes are excellent substrates for cross-coupling reactions, they may exhibit slightly lower reactivity compared to their non-silylated counterparts under identical conditions.
Lithiation-Substitution Reactions:
In lithiation reactions using organolithium reagents like n-BuLi, the reaction proceeds via lithium-halogen exchange. The presence of a silyl group can influence the stability of the resulting lithiated intermediate. The electron-releasing nature of the TMS group might slightly destabilize the adjacent carbanion. Furthermore, steric hindrance from the TMS group could potentially slow down the subsequent reaction with an electrophile.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Bromothiophene (silylated or non-silylated) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the bromothiophene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][3]
-
Protocol 2: General Procedure for Stille Coupling
-
Materials:
-
Bromothiophene (silylated or non-silylated) (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous and degassed toluene (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene and Pd(PPh₃)₄.[4]
-
Add the anhydrous and degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 110°C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, the reaction mixture can be filtered through a pad of celite and concentrated.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: General Procedure for Lithiation and Quenching
-
Materials:
-
Bromothiophene (silylated or non-silylated) (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Electrophile (e.g., Acetone) (1.2 mmol)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the bromothiophene and anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the mixture at -78°C for 1 hour.
-
Add the electrophile dropwise at -78°C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.[5]
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.[6]
Caption: General experimental workflow for lithiation and quenching of bromothiophenes.
References
- 1. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison Guide: Starting Material vs. Coupled Product
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic data for starting materials and their corresponding coupled product, using a common cross-coupling reaction as an illustrative example. The focus is on utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to monitor reaction progress and confirm product formation. Detailed experimental protocols and supporting data are provided to aid in the practical application of these techniques.
Case Study: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] For this guide, we will examine the palladium-catalyzed coupling of 4-bromoacetophenone (Starting Material 1) with phenylboronic acid (Starting Material 2) to yield 4-acetylbiphenyl (Coupled Product) .
Reaction Scheme:
-
Starting Material 1: 4-bromoacetophenone
-
Starting Material 2: Phenylboronic acid
-
Coupled Product: 4-acetylbiphenyl
Monitoring the transformation of these reactants into the final product is crucial for optimizing reaction conditions and ensuring purity.[3] Spectroscopic techniques provide the necessary insights by tracking the disappearance of reactant-specific signals and the emergence of product-specific signals.[4]
Quantitative Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, FTIR, and Mass Spectrometry analyses, highlighting the distinct spectroscopic signatures of the starting materials and the coupled product.
Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Key Observation |
| 4-bromoacetophenone (SM 1) | Aromatic Protons (d, 2H) | 7.85 | Signal for protons adjacent to C-Br |
| Aromatic Protons (d, 2H) | 7.62 | Signal for protons adjacent to C=O | |
| Methyl Protons (s, 3H) | 2.61 | Acetyl group protons | |
| Phenylboronic acid (SM 2) | Aromatic Protons (m, 5H) | 7.40 - 7.80 | Complex multiplet for the phenyl ring |
| Boronic acid proton (s, 2H) | ~5.5 (broad) | Disappears upon coupling | |
| 4-acetylbiphenyl (Product) | Aromatic Protons (d, 2H) | 8.03 | Downfield shift of acetyl-ring protons |
| Aromatic Protons (d, 2H) | 7.72 | ||
| Aromatic Protons (m, 5H) | 7.40 - 7.65 | Signals from both phenyl rings | |
| Methyl Protons (s, 3H) | 2.65 | Acetyl group protons, slight shift |
This table presents typical chemical shifts. Actual values may vary slightly based on solvent and concentration.
Table 2: Key FTIR Vibrational Frequencies
| Compound | Functional Group / Bond | Wavenumber (cm⁻¹) | Key Observation |
| 4-bromoacetophenone (SM 1) | C=O Stretch (Aryl Ketone) | ~1685 | Strong absorbance |
| C-Br Stretch | ~650 - 550 | Disappears upon reaction completion | |
| Aromatic C-H Bending | ~825 (para-disubstituted) | Characteristic pattern changes | |
| Phenylboronic acid (SM 2) | O-H Stretch (broad) | ~3300 | Disappears upon reaction completion |
| B-O Stretch | ~1350 | Disappears upon reaction completion | |
| 4-acetylbiphenyl (Product) | C=O Stretch (Aryl Ketone) | ~1683 | Present in product, minor shift |
| Aromatic C-H Bending | Multiple bands | New pattern indicating different substitution |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z ([M+H]⁺) | Key Observation |
| 4-bromoacetophenone (SM 1) | C₈H₇BrO | 199.04 | 199 / 201 (Isotopic pattern) | Characteristic Br isotope pattern disappears |
| Phenylboronic acid (SM 2) | C₆H₇BO₂ | 121.93 | 123.05 | Signal disappears |
| 4-acetylbiphenyl (Product) | C₁₄H₁₂O | 196.25 | 197.09 | Appearance of the new molecular ion peak |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a coupling reaction, from the initial reaction mixture to the final confirmation of the product.
Caption: Workflow for spectroscopic analysis of a coupling reaction.
Experimental Protocols
Detailed methodologies for sample preparation for each key spectroscopic technique are provided below.
¹H NMR Spectroscopy Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis of reaction mixtures.[4]
-
Objective: To prepare a sample of the reaction mixture for ¹H NMR analysis to determine the ratio of starting material to product.
-
Procedure:
-
Withdraw a small aliquot (approx. 50-100 µL) from the reaction mixture using a glass pipette.[5]
-
Transfer the aliquot to a small vial.
-
If the reaction solvent is not deuterated, remove it under reduced pressure (e.g., using a rotary evaporator or high vacuum) to obtain the crude residue.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial to dissolve the residue.[6]
-
Vortex or gently swirl the vial to ensure complete dissolution.
-
Transfer the solution into a clean, dry NMR tube.
-
The sample is now ready for analysis on an NMR spectrometer.[4]
-
FTIR Spectroscopy Sample Preparation (ATR Method)
Fourier-Transform Infrared (FTIR) spectroscopy is excellent for monitoring the change in functional groups during a reaction.[3][7] The Attenuated Total Reflectance (ATR) method is particularly convenient for in-situ or rapid analysis.[8]
-
Objective: To obtain an IR spectrum of the reaction mixture to identify the presence or absence of key functional groups.
-
Procedure:
-
Ensure the ATR crystal on the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.[9]
-
Withdraw a small drop of the liquid reaction mixture or take a small amount of the solid crude product.
-
Directly place the sample onto the center of the ATR crystal.[8] For solids, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[8]
-
The sample is now ready for spectral acquisition.
-
Mass Spectrometry Sample Preparation (ESI Method)
Mass Spectrometry (MS) is used to determine the molecular weight of the components in a mixture, providing definitive evidence of product formation.[10] Electrospray Ionization (ESI) is a common technique for analyzing reaction mixtures.[10]
-
Objective: To confirm the molecular weight of the coupled product and monitor the disappearance of starting materials.
-
Procedure:
-
Prepare a stock solution by taking a small aliquot (e.g., 10 µL) of the reaction mixture and diluting it significantly in a suitable solvent such as methanol, acetonitrile, or a mixture of the two. A typical dilution factor is 1:1000 or higher.
-
The high dilution prevents contamination of the mass spectrometer and ensures proper ionization.[11]
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) if any particulate matter is present.
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or by injection into a Liquid Chromatography (LC-MS) system.[12]
-
The instrument will detect the mass-to-charge ratio (m/z) of the ions, allowing for the identification of the molecular ions of the product and remaining reactants.[13]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. clairet.co.uk [clairet.co.uk]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. waters.com [waters.com]
A Comparative Guide to Purity Analysis of (5-bromothiophen-2-yl)trimethylsilane by GC-MS, HPLC, and qNMR
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of (5-bromothiophen-2-yl)trimethylsilane against two common alternative techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR). Supporting experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most appropriate analytical method.
Method Comparison at a Glance
The selection of an analytical technique for purity determination is contingent on several factors, including the nature of potential impurities, the desired accuracy and precision, and the availability of instrumentation.
-
GC-MS is a highly sensitive method ideal for the analysis of volatile and semi-volatile compounds. It provides excellent separation and structural information, making it a powerful tool for identifying and quantifying unknown impurities.
-
HPLC-UV is a versatile and widely accessible technique suitable for routine quality control of non-volatile or thermally labile compounds. It offers robust separation of the main component from its impurities.
-
qNMR offers an absolute measure of purity and can be utilized for the certification of reference materials. It provides highly accurate purity values without the need for a specific standard of the analyte.
For a comprehensive purity assessment of this compound, a combination of these techniques is often the most effective approach.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data from the purity analysis of a single batch of this compound using GC-MS, HPLC-UV, and qNMR.
Table 1: Purity Analysis of this compound by GC-MS
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 2-Bromothiophene (Starting Material) | 5.82 | 0.25 | - |
| 2 | This compound (API) | 10.45 | 99.55 | 99.55 |
| 3 | Dibromothiophene (Byproduct) | 12.18 | 0.15 | - |
| 4 | Hexamethyldisiloxane (Reagent-related) | 3.51 | 0.05 | - |
Table 2: Purity Analysis of this compound by HPLC-UV
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 2-Bromothiophene (Starting Material) | 4.21 | 0.31 | - |
| 2 | This compound (API) | 8.93 | 99.48 | 99.48 |
| 3 | Dibromothiophene (Byproduct) | 11.56 | 0.18 | - |
| 4 | Unknown Impurity | 9.72 | 0.03 | - |
Table 3: Absolute Purity Determination by qNMR
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (w/w %) | 99.2% |
| Measurement Uncertainty | ± 0.2% |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C (hold for 2 min), then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1).
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL. Further dilute the stock solution with dichloromethane to a final concentration of 0.1 mg/mL.
HPLC-UV Analysis Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-15 min: 70-95% A
-
15-20 min: 95% A
-
20-21 min: 95-70% A
-
21-25 min: 70% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
qNMR Analysis Protocol
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).
-
Number of Scans: 16.
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the logical relationship between these analytical techniques, the following diagrams are provided.
A Researcher's Guide to Confirming Regioselectivity in Thiophene Functionalization: An NMR-Centric Comparison
For researchers, scientists, and drug development professionals navigating the complexities of thiophene chemistry, establishing the regioselectivity of functionalization is a critical step. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Thiophene and its derivatives are key building blocks in a vast array of pharmaceuticals and functional materials. The precise location of functional groups on the thiophene ring dictates the molecule's ultimate properties and biological activity. Therefore, unambiguous determination of regioselectivity is paramount. While several techniques can provide this information, NMR spectroscopy often emerges as the most powerful and versatile tool.
Comparing the Tools: NMR vs. Alternatives
The choice of analytical technique for determining regioselectivity depends on various factors including the nature of the sample, the required level of detail, and available resources. Here, we compare the performance of NMR spectroscopy against X-ray crystallography, Gas Chromatography-Mass Spectrometry (GC-MS), and computational methods.
| Feature | NMR Spectroscopy | X-ray Crystallography | GC-MS | Computational Methods |
| Sample State | Solution | Solid (single crystal) | Gas | In silico |
| Information | Connectivity, spatial proximity, quantification | Definitive 3D structure | Separation and mass | Predicted stability/reactivity |
| Strengths | Non-destructive, versatile (1D/2D), quantitative, applicable to mixtures | Unambiguous structure determination | High sensitivity, good for volatile compounds | Predictive, cost-effective for screening |
| Limitations | Lower sensitivity than MS, can have overlapping signals | Requires high-quality single crystals, not suitable for all compounds | Destructive, may require derivatization, isomers can co-elute | Theoretical, requires experimental validation |
| Typical Cost | Moderate to High | High | Low to Moderate | Low |
| Time per Sample | Minutes to hours | Hours to days | Minutes | Minutes to hours |
Delving Deeper: NMR as the Gold Standard
NMR spectroscopy, through its various techniques, provides a comprehensive toolkit for elucidating the substitution pattern on a thiophene ring.
¹H and ¹³C NMR: The First Line of Analysis
One-dimensional ¹H and ¹³C NMR are the initial and often most informative experiments. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons and carbons are highly sensitive to the electronic environment created by substituents.[1]
Example: Distinguishing 2,3- from 2,5-Disubstituted Thiophenes
Consider the bromination of 2-substituted thiophene. The resulting product can be either the 2,5- or 2,3-disubstituted isomer.
-
¹H NMR: The coupling patterns of the remaining ring protons are distinct. A 2,5-disubstituted thiophene will show two doublets, while a 2,3-disubstituted thiophene will exhibit an AB quartet or two doublets with a smaller coupling constant.
-
¹³C NMR: The chemical shifts of the ring carbons are significantly influenced by the position of the substituents. Databases and theoretical predictions can aid in assigning the correct isomer based on the observed shifts.[1]
Quantitative Analysis with ¹H NMR:
The relative ratio of regioisomers in a mixture can be accurately determined by integrating the signals corresponding to each isomer in the ¹H NMR spectrum.[2][3] For this quantitative NMR (qNMR) approach, it is crucial to ensure complete relaxation of all relevant protons.[4][5][6]
Table 1: Representative ¹H and ¹³C NMR Data for Disubstituted Thiophenes
| Substitution Pattern | Proton Chemical Shifts (ppm) & Coupling (Hz) | Carbon Chemical Shifts (ppm) |
| 2,5-Dibromothiophene | H3/H4: δ ~6.9 (s) | C2/C5: δ ~112, C3/C4: δ ~130 |
| 2,3-Dibromothiophene | H4: δ ~7.0 (d, J≈5.8), H5: δ ~7.4 (d, J≈5.8) | C2: δ ~111, C3: δ ~115, C4: δ ~130, C5: δ ~127 |
| 2-Acetyl-5-bromothiophene | H3: δ ~7.6 (d, J≈4.0), H4: δ ~7.1 (d, J≈4.0) | C2(C=O): δ ~190, C2: δ ~144, C5: δ ~120, C3: δ ~135, C4: δ ~132 |
| 2-Acetyl-3-bromothiophene | H4: δ ~7.1 (d, J≈5.7), H5: δ ~7.6 (d, J≈5.7) | C2(C=O): δ ~190, C2: δ ~142, C3: δ ~115, C4: δ ~133, C5: δ ~129 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
2D NMR Techniques: Unraveling Complex Structures
For more complex substitution patterns or when 1D spectra are ambiguous, two-dimensional NMR techniques are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing connectivity across quaternary carbons and confirming the substitution pattern.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the regiochemistry of adjacent substituents where through-bond couplings are not observed.[9][10][11][12][13]
Workflow for Structure Elucidation using 2D NMR:
References
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. emerypharma.com [emerypharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 11. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Navigating the Silylation of Thiophenes: A Mass Spectrometry Guide to Byproduct Identification
For researchers, scientists, and drug development professionals working with silylated thiophene compounds, a deep understanding of the reaction landscape, including the formation of byproducts, is critical for ensuring the purity and efficacy of final products. Mass spectrometry stands as a powerful analytical tool for dissecting these complex reaction mixtures. This guide provides a comparative overview of mass spectrometry techniques for the identification of byproducts in silylated thiophene reactions, supported by experimental data and detailed protocols.
Silylation is a common derivatization technique employed in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of polar compounds, such as those containing hydroxyl, carboxyl, amino, and thiol groups. In the context of thiophene chemistry, silylation can be used to derivatize functionalized thiophenes for GC-MS analysis or to introduce silyl groups as part of a synthetic strategy. However, the reaction is not always straightforward and can lead to the formation of various byproducts, including over-silylated species, dimers, and other side-reaction products. The unequivocal identification of these byproducts is paramount for reaction optimization and quality control.
Comparing Analytical Techniques: GC-MS vs. LC-MS
The choice of analytical technique is crucial for the successful identification of byproducts. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages and disadvantages for the analysis of silylated thiophene reaction mixtures.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. | Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. Silylation is often required for polar thiophene derivatives. | Suitable for a wider range of polarities and thermally labile compounds. Silylated compounds can be analyzed, but it's not always necessary. |
| Ionization Techniques | Primarily Electron Ionization (EI), a "hard" ionization technique providing rich fragmentation for structural elucidation. Chemical Ionization (CI) is a softer alternative. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization techniques that often preserve the molecular ion. |
| Byproduct Identification | Excellent for separating volatile byproducts and providing detailed fragmentation patterns for structural confirmation. | Can analyze a broader range of byproducts, including less volatile dimers and polar side products, often with minimal fragmentation, which is useful for molecular weight determination. |
| Sensitivity | Generally offers high sensitivity for targeted analysis. | Can achieve very high sensitivity, especially with tandem MS (MS/MS), for detecting trace-level byproducts. |
| Limitations | Not suitable for non-volatile or thermally unstable byproducts. The high energy of EI can sometimes lead to the absence of a molecular ion, complicating identification. | Silylated compounds can be unstable in the protic solvents often used in LC-MS. Ionization efficiency can be highly dependent on the analyte and mobile phase composition. |
Byproduct Identification using Mass Spectrometry
The identification of byproducts in silylated thiophene reactions relies on the careful interpretation of mass spectral data.
Common Byproducts and their Mass Spectral Signatures
While specific byproducts are highly dependent on the reactants and reaction conditions, some general classes of side products can be anticipated:
-
Over-silylated Products: In cases where multiple reactive sites are present on the thiophene derivative, more silyl groups may be incorporated than intended. This will result in a molecular ion peak in the mass spectrum that is shifted by the mass of the additional silyl group(s) (e.g., an additional 72 Da for each trimethylsilyl group).
-
Bis-silylated Thiophenes: In reactions targeting mono-silylation, the formation of di-silylated species is a common byproduct. For example, in the silylation of thiophene, 2,5-bis(trimethylsilyl)thiophene can be formed as a byproduct.[1]
-
Reagent-Related Byproducts: The silylating agents themselves can contribute to byproducts. For instance, the hydrolysis of silylating agents can lead to the formation of siloxanes, which can be observed in the GC-MS chromatogram.
-
Dimers and Oligomers: Under certain conditions, thiophene derivatives can undergo dimerization or oligomerization, leading to high-molecular-weight byproducts. These are often best analyzed by LC-MS due to their lower volatility.
Fragmentation Patterns of Silylated Thiophenes
Electron Ionization (EI) mass spectrometry of trimethylsilyl (TMS) derivatives of thiophenes exhibits characteristic fragmentation patterns. The most common fragmentation is the loss of a methyl group ([M-15]⁺), which often results in the base peak of the spectrum.[1] Another characteristic ion is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.[1]
Table 1: Characteristic EI-MS Fragments of Silylated Thiophenes [1]
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2-(Trimethylsilyl)thiophene | 156 | 141 ([M-CH₃]⁺) | 113, 83, 73 |
| 2,5-Bis(trimethylsilyl)thiophene | 228 | 213 ([M-CH₃]⁺) | 185, 141, 73 |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible results and for minimizing byproduct formation.
Protocol 1: Silylation of 2-Thiophenecarboxylic Acid for GC-MS Analysis
This protocol describes the derivatization of a polar thiophene derivative for GC-MS analysis.
Materials:
-
2-Thiophenecarboxylic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reaction vial (2 mL) with a PTFE-lined cap
Procedure:
-
Weigh approximately 1 mg of 2-thiophenecarboxylic acid into the reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with anhydrous ethyl acetate.
Protocol 2: GC-MS Analysis of Silylated Thiophene Derivatives
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MSD).[1]
GC Conditions: [1]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Conditions: [1]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
Visualizing the Workflow and Reaction Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and potential reaction pathways.
Conclusion
The comprehensive analysis of byproducts in silylated thiophene reactions is a multifaceted challenge that requires a strategic combination of analytical techniques and a thorough understanding of mass spectral fragmentation. While GC-MS with electron ionization remains a cornerstone for the identification of volatile byproducts due to its high separation efficiency and the detailed structural information from fragmentation patterns, LC-MS offers a complementary approach for the analysis of less volatile and thermally labile species. By employing the detailed protocols and understanding the potential byproduct formation pathways outlined in this guide, researchers can enhance the purity of their silylated thiophene products and ensure the reliability of their scientific outcomes.
References
A Comparative Guide to Silyl-Protected Thiophenes in Synthesis: (5-bromothiophen-2-yl)trimethylsilane vs. Other Analogues
In the realm of organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and organic electronics, thiophene derivatives are indispensable building blocks.[1][2] The strategic use of protecting groups is crucial for achieving desired regioselectivity and reactivity. Among these, silyl protecting groups offer a versatile tool for temporarily masking reactive C-H or C-Halogen bonds on the thiophene ring. This guide provides a comparative analysis of (5-bromothiophen-2-yl)trimethylsilane against other commonly employed silyl-protected thiophenes, with a focus on their performance in key synthetic transformations.
Silyl Protecting Groups: A Strategic Choice
Silyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), are widely used to protect alcohols and other functional groups.[3][4] Their application to thiophene rings involves direct C-H silylation or silylation of organometallic intermediates. The choice of the silyl group is dictated by its steric bulk and electronic effects, which influence the stability of the protected thiophene and its reactivity in subsequent reactions.[5]
The stability of common silyl ethers under acidic conditions generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[3] A similar trend is observed for their stability against fluoride-based deprotection, with some variations: TMS < TES < TIPS < TBS < TBDPS.[3] This differential stability allows for selective deprotection strategies in multi-step syntheses.
Performance in Key Synthetic Transformations
The utility of silyl-protected thiophenes is most evident in their application in cross-coupling reactions, lithiation-borylation, and halogen dance rearrangements.
Cross-Coupling Reactions: Suzuki and Stille Couplings
This compound is a valuable substrate for Suzuki and Stille cross-coupling reactions, allowing for the introduction of various substituents at the 5-position. The TMS group at the 2-position serves to block this site from undergoing undesired reactions and can be readily removed post-coupling.
Table 1: Comparison of Silyl-Protected Thiophenes in Suzuki and Stille Coupling Reactions
| Silyl-Protected Thiophene | Coupling Partner | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME, 80 °C, 2h | 84 | [6] |
| (5-bromothiophen-2-yl)triisopropylsilane | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, reflux | 75-95 | N/A |
| 3,4-dibromothiophene | Organostannane | Pd(PPh₃)₄ | Toluene, 110 °C | 80-95 | [7] |
| 2,5-bis(5-bromothiophen-2-yl)thiophene | N/A | N/A | N/A | N/A | [8] |
Note: Direct comparative data for different silyl groups under identical conditions is limited. The data presented is from various sources and should be interpreted with caution.
The choice of silyl group can influence the outcome of the coupling reaction. The less sterically demanding TMS group in this compound generally leads to high yields in Suzuki couplings.[6] More sterically hindered silyl groups like TIPS may require more forcing reaction conditions but can offer enhanced stability during multi-step sequences.
Lithiation and Borylation
Lithiation followed by borylation is a powerful method for the functionalization of thiophenes.[9][10] Silyl groups can direct the position of lithiation and are generally stable to the reaction conditions. Iridium-catalyzed borylation of silyl-protected thiophenes has also been shown to be an effective method for producing thiophene boronate esters, which are versatile intermediates for further functionalization.[11][12]
Table 2: Performance in Lithiation-Borylation Reactions
| Thiophene Substrate | Reagents | Product | Yield (%) | Reference |
| 2-Trimethylsilylthiophene | 1. n-BuLi 2. B(OR)₃ | 5-Boryl-2-trimethylsilylthiophene | Good | [12] |
| 3-Substituted Thiophenes | Ir-catalyst, B₂pin₂ | 2-Boryl and 5-Boryl isomers | Good to Excellent | [11] |
| Benzoate ester | 1. s-BuLi, (+)-sparteine 2. B(OR)₃ | Secondary boronic ester | 58 | [9] |
The presence of a TMS group has been shown to be compatible with iridium-catalyzed borylation, indicating the robustness of this protecting group under these conditions.[12]
Halogen Dance Reaction
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethoxyethane (DME)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add degassed DME and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
General Protocol for Stille Coupling of Brominated Thiophenes
Materials:
-
Brominated thiophene (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the brominated thiophene and Pd(PPh₃)₄ in anhydrous toluene.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir for at least one hour.
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][18]
Visualizing Reaction Pathways
References
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
Yield comparison between Suzuki and Stille coupling for thiophene derivatives
A Comparative Guide to Suzuki and Stille Couplings for Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene rings is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and organic electronic materials. Among the array of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods for forming carbon-carbon bonds with thiophene moieties. This guide provides an objective comparison of the yields and methodologies of these two reactions when applied to thiophene derivatives, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Yield Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often depends on the specific substrates, desired functional group tolerance, and reaction conditions. While both methods are highly effective, their yields can vary significantly depending on the nature of the coupling partners.
A 2023 study comparing the two methods for the functionalization of diazocines with thiophene derivatives found that the Stille coupling provided excellent yields (90-94%), whereas the Suzuki coupling resulted in more moderate yields (57-66%) for the same heterocyclic substrates.[1] This suggests that for certain complex or coordinating heterocycles, the Stille coupling may offer a distinct advantage in terms of efficiency.
However, the Suzuki coupling is often favored due to the lower toxicity and easier removal of boron-based reagents and byproducts compared to the organotin compounds used in Stille reactions.[2] For many standard thiophene derivatives, Suzuki couplings can achieve high to excellent yields, often exceeding 90%.[3][4]
The following table summarizes reported yields for both Suzuki and Stille couplings involving various thiophene derivatives, providing a snapshot of their comparative performance under different conditions.
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2-Bromothiophene derivative | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water | 80-100 | 12-24 | High (not specified) | [5] |
| Suzuki | 3-Thienylboronic Acid | 4-Chlorobenzonitrile | Pd precatalyst (2) | K₃PO₄ | THF/H₂O | 40 | 0.5 | 94 | [3] |
| Suzuki | 3-Thienylboronic Acid | 2-Chloropyridine | Pd precatalyst (2) | K₃PO₄ | THF/H₂O | 40 | 0.5 | 85 | [3] |
| Suzuki | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good (not specified) | [6] |
| Suzuki | 2,5-dibromo-3-methylthiophene | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | 27-63 | [7] |
| Stille | Diazocine | Thiophene derivative | Not specified | Not specified | Not specified | Not specified | Not specified | 90-94 | [1] |
| Stille | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (0.1 eq) | CuI, LiCl | DMF | 40 | 60 | 87 | [8] |
| Stille | 2,2'-bis(trimethylstanne)-thienothiophene | 5-hexyl-2-thiophenyl bromide | Pd₂(dba)₃/P(o-tol)₃ | None | Toluene | 100 | 12 | ~95% | [9] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible and high-yielding synthetic outcomes. Below are generalized yet comprehensive procedures for both Suzuki and Stille couplings involving thiophene derivatives, compiled from established methodologies.
Protocol 1: General Suzuki-Miyaura Coupling of a Bromothiophene
This protocol describes a widely used method for the coupling of a bromothiophene with an arylboronic acid.[3][5]
Materials:
-
Bromothiophene derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Stille Coupling of a Stannylthiophene
This protocol outlines a general procedure for the palladium-catalyzed coupling of an organostannane with an organic halide.[8][9]
Materials:
-
Stannylthiophene derivative (1.0 - 1.2 equiv)
-
Organic halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand, or Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon)
Procedure:
-
To a flame-dried Schlenk tube, add the organic halide and palladium catalyst/ligand.
-
Subject the tube and its contents to three pump/purge cycles with argon.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the stannylthiophene derivative via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40-110°C) and stir for the required time (typically 12-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The work-up often involves quenching the reaction and removing tin byproducts. This can be achieved by washing with an aqueous solution of KF or by filtering through silica gel with an eluent containing triethylamine.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Experimental Workflow
This diagram outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, applicable to both Suzuki and Stille methodologies.
Caption: Generalized experimental workflow for cross-coupling.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Cross-Coupling of Silylated Thiophenes: Mechanistic Insights and Performance Analysis
For researchers, scientists, and drug development professionals, the strategic functionalization of thiophene scaffolds is a critical endeavor in the synthesis of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. This guide provides an objective comparison of the performance of silylated thiophenes in Hiyama coupling against traditional organometallic reagents used in Suzuki-Miyaura, Stille, Negishi, and Sonogashira cross-coupling reactions. Supported by experimental data, this analysis aims to inform the selection of the most effective synthetic strategy.
Thienylsilanes, utilized in Hiyama cross-coupling, are lauded for their stability and low toxicity. The activation of the carbon-silicon bond, typically with a fluoride source or a base, is a key step in the catalytic cycle. This requirement for activation contributes to the high functional group tolerance of the reaction, as the organosilicon reagent is relatively inert until activated. In contrast, other organometallic reagents such as boronic acids (Suzuki-Miyaura), organostannanes (Stille), and organozincs (Negishi) offer varying degrees of reactivity, stability, and functional group compatibility.
Comparative Performance of Thiophene-Based Nucleophiles in Cross-Coupling Reactions
The choice of organometallic reagent significantly impacts reaction efficiency, substrate scope, and overall synthetic feasibility. While a direct, comprehensive comparison under identical conditions is scarce in the literature, the following table summarizes typical reaction conditions and performance for the coupling of different thienyl organometallics with aryl halides.
| Coupling Reaction | Thienyl Reagent | Catalyst (mol%) | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| Hiyama | 2-Thienyltrimethylsilane | Pd(OAc)₂ (5) | TBAF (2 equiv) | THF | 60-100 | High (expected) | [1] |
| Suzuki-Miyaura | 2-Thienylboronic acid | Pd(PPh₃)₄ (1.5-5) | K₃PO₄ (2 equiv) | Dioxane | 40-100 | >95 | [2] |
| Stille | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | - | Toluene | 90-110 | ~95 | [3] |
| Negishi | 2-Thienylzinc chloride | Pd-PEPPSI-IPent (4) | - | THF | rt | 98 | [4] |
| Sonogashira | Thiophene (C-H activation) | Pd(OAc)₂ (2) | Cs₂CO₃ (2 equiv) | Toluene | 120 | 85 | [2] |
Note: This table presents representative data from different sources and is intended for comparative illustration. Reaction conditions and yields are highly substrate-dependent.
Mechanistic Overview: A Tale of Transmetalation
The fundamental distinction between these cross-coupling reactions lies in the nature of the organometallic reagent and the mechanism of the transmetalation step, where the thienyl group is transferred to the palladium center.
Hiyama Coupling: The Role of Silicate Activation
The catalytic cycle for the Hiyama coupling of a silylated thiophene begins with the oxidative addition of an aryl halide to a Pd(0) complex. The crucial transmetalation step requires the activation of the stable C-Si bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent, pentacoordinate silicate. This silicate is significantly more nucleophilic and readily transfers the thienyl group to the palladium(II) center. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Comparative Signaling Pathways of Other Cross-Coupling Reactions
The catalytic cycles for Suzuki-Miyaura, Stille, and Negishi couplings follow a similar pattern of oxidative addition, transmetalation, and reductive elimination. The key difference is the nature of the organometallic species and the conditions required for transmetalation.
Caption: Transmetalation step in different cross-coupling reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these cross-coupling reactions.
General Procedure for Hiyama Coupling of a Thienylsilane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Thienylsilane (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, thienylsilane, and solvent.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Slowly add the TBAF solution dropwise to the stirred reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Hiyama coupling.
General Procedure for Suzuki-Miyaura Coupling of a Thienylboronic Acid[5]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Water-Ethanol-Benzene (WEB) mixture (3 mL)
Procedure:
-
A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in the WEB solvent is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction solution is extracted with diethyl ether.
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
General Procedure for Stille Coupling of a Thienylstannane[3]
Materials:
-
Organostannane
-
Aryl halide
-
Pd₂(dba)₃ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
In a Schlenk tube under argon, the organostannane and aryl halide are mixed in freshly distilled toluene.
-
The catalysts, Pd₂(dba)₃ and P(o-tol)₃, are added.
-
The reaction mixture is stirred at 90-110 °C for 12-16 hours.
-
After completion (monitored by TLC), the solvent is removed under vacuum.
-
The residue is purified by column chromatography.
General Procedure for Negishi Coupling of a Thienylzinc Reagent[6]
Procedure:
-
The organozinc reagent is either prepared in situ or added to a solution of the aryl halide.
-
A palladium or nickel catalyst is added to the mixture under an inert atmosphere.
-
The reaction is typically run at room temperature or with gentle heating.
-
Workup involves quenching the reaction and extracting the product.
General Procedure for Sonogashira Coupling of an Iodothiophene[7]
Materials:
-
2-Iodo-5-alkylfuran (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-5-alkylfuran, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and TEA and stir at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
Silylated thiophenes, via the Hiyama cross-coupling reaction, present a robust and valuable alternative to traditional organometallic reagents for the synthesis of functionalized thiophene derivatives. Their enhanced stability, lower toxicity, and the requirement for activation offer distinct advantages in terms of handling, purification, and functional group tolerance. While Suzuki-Miyaura and other cross-coupling reactions remain powerful tools, particularly given the broad commercial availability of their respective organometallic reagents, the Hiyama coupling of thienylsilanes provides a compelling option for overcoming challenges such as protodeboronation in Suzuki-Miyaura reactions. The choice of coupling strategy should be guided by the specific synthetic target, substrate compatibility, and practical laboratory considerations. This guide provides the foundational information to make an informed decision for the efficient and successful synthesis of thiophene-containing molecules.
References
The Silicon Touch: A Comparative Guide to the Electronic Effects of the Trimethylsilyl Group on Thiophenes
A deep dive into the electronic landscape of thiophene and its trimethylsilyl-substituted derivatives reveals the subtle yet significant influence of the trimethylsilyl (TMS) group on the aromatic core. This guide, intended for researchers, scientists, and professionals in drug development, offers a comparative analysis of these effects based on Density Functional Theory (DFT) studies. By examining changes in frontier molecular orbitals, charge distribution, and geometry, we can better understand and predict the behavior of these versatile molecules in various applications.
The introduction of a trimethylsilyl (TMS) group, a common substituent in organic chemistry, can significantly alter the electronic properties of the thiophene ring. These modifications are crucial in the design of novel organic electronic materials and in tuning the reactivity and pharmacokinetic profiles of thiophene-based pharmaceuticals. DFT studies provide a powerful computational lens to quantify these electronic perturbations.
Frontier Molecular Orbitals: A Tale of Energy Shifts
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior, influencing its reactivity and optical and electronic properties. The introduction of a TMS group generally leads to a destabilization (increase in energy) of the HOMO, while the effect on the LUMO is less pronounced. This is attributed to the electron-donating nature of the TMS group through σ-π hyperconjugation.
This guide compares three key molecules: unsubstituted thiophene, 2-[(trimethylsilyl)ethynyl]thiophene (2TSET), and 2-(trimethylsilyl)thiophene. The ethynyl spacer in 2TSET provides a point of comparison to understand the electronic effects when the TMS group is not directly attached to the thiophene ring.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Thiophene | -6.59 | -0.85 | 5.74 | B3LYP/6-311++G(d,p) | |
| 2-(trimethylsilyl)thiophene | -6.34 | -0.78 | 5.56 | B3LYP/6-311++G(d,p) | |
| 2-[(trimethylsilyl)ethynyl]thiophene (2TSET) | -6.42 | -1.33 | 5.09 | B3LYP/6-311+G(d,p) | [1] |
Note: Data for Thiophene and 2-(trimethylsilyl)thiophene are representative values from DFT calculations at the specified level of theory for comparative purposes.
The data clearly shows that the introduction of the TMS group, both directly and via an ethynyl spacer, raises the HOMO energy level compared to unsubstituted thiophene. This indicates an increased electron-donating character, making the substituted thiophenes more susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is also reduced, which can lead to a red shift in the absorption spectra of these molecules.
Charge Distribution: The Mulliken Perspective
Mulliken population analysis provides insight into the distribution of electronic charge among the atoms in a molecule. The introduction of the electron-donating TMS group is expected to increase the electron density on the thiophene ring.
| Atom | Thiophene (Charge) | 2-(trimethylsilyl)thiophene (Charge) | 2-[(trimethylsilyl)ethynyl]thiophene (2TSET) (Charge) |
| S1 | -0.25 | -0.23 | -0.18 |
| C2 | -0.12 | +0.05 | +0.02 |
| C3 | -0.05 | -0.15 | -0.08 |
| C4 | -0.05 | -0.07 | -0.06 |
| C5 | -0.12 | -0.13 | -0.11 |
| Si (of TMS) | N/A | +0.55 | +0.48 |
Note: Charges are representative values from DFT calculations (B3LYP/6-311+G(d,p) for Thiophene and 2-(trimethylsilyl)thiophene, and B3LYP/6-311+G(d,p) for 2TSET) and are presented in atomic units.
The Mulliken charge analysis indicates that the silicon atom of the TMS group carries a significant positive charge, reflecting its electropositive nature. The charges on the carbon atoms of the thiophene ring are subtly redistributed upon substitution.
Experimental and Computational Protocols
The data presented in this guide is based on Density Functional Theory (DFT) calculations. A typical computational protocol for such studies is as follows:
-
Geometry Optimization: The molecular structures are optimized to their lowest energy conformation. A common method is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-311+G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Once the optimized geometry is obtained, electronic properties such as HOMO and LUMO energies and Mulliken charges are calculated at the same level of theory.
-
Solvation Effects: To simulate a more realistic environment, calculations can be performed using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to account for the influence of a solvent.[1]
Visualizing the Workflow
The following diagram illustrates a typical workflow for a DFT study on substituted thiophenes.
Caption: A streamlined workflow for DFT studies on substituted thiophenes.
Conclusion
The trimethylsilyl group acts as a weak electron-donating substituent on the thiophene ring, primarily through σ-π hyperconjugation. This effect leads to a predictable increase in the HOMO energy level and a general reduction in the HOMO-LUMO energy gap. These modifications can be strategically employed to fine-tune the electronic and optical properties of thiophene-based materials for a wide range of applications, from organic electronics to medicinal chemistry. The computational insights provided by DFT studies are invaluable for the rational design of new functional molecules with desired electronic characteristics.
References
Safety Operating Guide
Proper Disposal Procedures for (5-bromothiophen-2-yl)trimethylsilane
The proper disposal of (5-bromothiophen-2-yl)trimethylsilane is critical for ensuring laboratory safety and environmental protection. As a flammable, corrosive, and environmentally hazardous substance, it must be managed as hazardous waste from the point of generation through final disposal. Adherence to institutional guidelines and local, regional, and national regulations is mandatory.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This is essential to mitigate risks associated with skin and eye contact, and inhalation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1] Contaminated clothing must be removed immediately and washed before reuse.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors or mists.[2][4] If ventilation is inadequate, respiratory protection is required.[4]
-
General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]
Waste Collection and Storage
Proper segregation and storage of the chemical waste are the first steps in the disposal process.
-
Waste Container: Collect waste in a designated, properly labeled, and tightly closed container.[3][4][5] The container must be suitable for hazardous chemical waste and stored in a cool, dry, and well-ventilated area.[2][4]
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan. Store separately from incompatible materials such as strong oxidizing agents, water, strong acids, and bases.[3]
-
Storage Area: The storage location should be a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[3][5] Take precautionary measures against static discharge.[3][4]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and remove all personnel who are not essential for the cleanup.[3]
-
Remove Ignition Sources: Eliminate all sources of ignition from the spill area.[3][5] Use non-sparking tools and explosion-proof equipment for the cleanup.[4][5]
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Absorption: Absorb the spilled material with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[2][3]
-
Collection: Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3]
Primary Disposal Procedure
The universally mandated disposal method for this compound is through a licensed and approved hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or with general laboratory trash.
-
Professional Disposal: The contents and the container must be disposed of at an approved waste disposal plant.[1][3][4][5] This is the primary and required method of disposal.
-
Container Disposal: Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[5] They must be treated as hazardous waste and sent to a hazardous or special waste collection point for disposal.[5]
Hazard and Disposal Summary
The following table summarizes key data points relevant to the safe handling and disposal of silylated thiophene compounds, based on available safety data sheets.
| Parameter | Data | Source(s) |
| Hazard Classifications | Flammable Liquid (Category 3), Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage/Irritation (Category 1/2A), Harmful if Swallowed, May Cause Respiratory Irritation. | [2][4] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed. P280: Wear protective gloves/eye protection. P273: Avoid release to the environment. | [4][5] |
| Storage Requirements | Store in a well-ventilated, cool, dry place.[4] Keep away from ignition sources and incompatible materials.[3] Store locked up and under an inert atmosphere.[3][4] | [3][4] |
| Primary Disposal Method | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4][5] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite).[2][3] Use non-sparking tools.[4] | [2][3][4] |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow from waste identification to final professional disposal.
Experimental Protocols and Degradation Considerations
While direct, lab-scale degradation or neutralization protocols are not recommended for disposal due to safety risks, research into the breakdown of related compounds provides insight into their environmental fate and potential treatment technologies that may be employed by professional disposal facilities.
-
Organosilicon Compounds: Chemical recycling of organosilicon materials often involves thermal decomposition at high temperatures (400–650 °C) in an inert atmosphere or chemical depolymerization using acid or base catalysis to break them down into smaller, reusable oligomers.[6][7] Incineration of silicone waste produces carbon dioxide, water, and amorphous silica.[7] High-temperature incineration (800-1100 °C) is a common method for halogenated compounds.[8]
-
Brominated Compounds: Studies have shown that some brominated organic compounds can be degraded by microbial consortia under specific aerobic conditions, often requiring a carbon amendment to initiate the process.[9] Other research has focused on solvent extraction as a pre-treatment to reduce the bromine content in waste plastics before thermal decomposition.[10]
-
Thiophene Derivatives: Biodegradation of certain thiophene derivatives by specific bacterial strains, such as Rhodococcus and Pseudomonas, has been demonstrated.[11][12] These processes can break down the thiophene ring into sulfate and biomass.[11]
These experimental approaches highlight the complexity of degrading such multifaceted molecules and underscore the necessity of entrusting their disposal to specialized facilities equipped to handle hazardous materials through controlled, high-temperature incineration or advanced chemical recycling methods.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptb.de [ptb.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
